Braftide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C57H94N16O13S |
|---|---|
Poids moléculaire |
1243.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C57H94N16O13S/c1-11-32(8)46(55(84)70-39(23-30(4)5)49(78)67-38(22-29(2)3)48(77)68-40(24-34-16-13-12-14-17-34)50(79)66-37(56(85)86)19-21-87-10)73-52(81)42(26-43(58)75)71-54(83)45(31(6)7)72-51(80)41(25-35-27-62-28-64-35)69-47(76)36(18-15-20-63-57(60)61)65-53(82)44(59)33(9)74/h12-14,16-17,27-33,36-42,44-46,74H,11,15,18-26,59H2,1-10H3,(H2,58,75)(H,62,64)(H,65,82)(H,66,79)(H,67,78)(H,68,77)(H,69,76)(H,70,84)(H,71,83)(H,72,80)(H,73,81)(H,85,86)(H4,60,61,63)/t32-,33+,36-,37-,38-,39-,40-,41-,42-,44-,45-,46-/m0/s1 |
Clé InChI |
IHDNEYVMHFOHEK-CXQZFATRSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Foundational & Exploratory
Braftide: A Paradigm Shift in BRAF Inhibition by Targeting Dimerization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The discovery of BRAF mutations as key drivers in a significant portion of human cancers, most notably melanoma, has revolutionized targeted cancer therapy.[1] First-generation ATP-competitive BRAF inhibitors have demonstrated remarkable efficacy, particularly against the V600E mutant. However, their clinical utility is often hampered by the emergence of resistance and paradoxical activation of the MAPK pathway in BRAF wild-type cells.[2] Braftide, a novel allosteric peptide inhibitor, represents a paradigm shift in targeting BRAF-driven malignancies. By specifically disrupting the dimerization of BRAF kinases, this compound not only inhibits the activity of both wild-type and various oncogenic BRAF mutants but also circumvents the key limitations of traditional BRAF inhibitors.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and providing detailed protocols for its experimental evaluation.
Introduction: The BRAF Dimer as a Therapeutic Target
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2] The RAF family of serine/threonine kinases, including ARAF, BRAF, and CRAF, are central components of this cascade.[2] Hyperactivation of the MAPK pathway due to mutations in genes like BRAF is a hallmark of many cancers.[1]
While monomeric BRAF V600E is a primary target for FDA-approved inhibitors, a significant portion of BRAF-driven cancers are mediated by BRAF dimers.[2] Furthermore, resistance to first-generation BRAF inhibitors often involves the formation of BRAF dimers. This has underscored the urgent need for novel therapeutic strategies that can effectively target these dimeric forms. This compound was developed to address this unmet need by directly inhibiting the formation of BRAF dimers, offering a promising new avenue for cancer treatment.[3][4]
Mechanism of Action: Allosteric Inhibition of BRAF Dimerization
This compound is a rationally designed peptide that allosterically inhibits BRAF kinase activity by binding to the dimer interface.[3] This binding physically obstructs the interaction between two BRAF monomers, thereby preventing the formation of functional homodimers (BRAF/BRAF) and heterodimers (BRAF/CRAF).[3] The disruption of dimerization abrogates the downstream signaling cascade, leading to reduced phosphorylation of MEK and ERK, and ultimately inhibiting cancer cell proliferation.[3]
A key advantage of this compound's mechanism is its ability to overcome the paradoxical activation of the MAPK pathway often seen with ATP-competitive inhibitors in BRAF wild-type cells.[3] By preventing dimer formation, this compound does not induce the conformational changes that lead to the transactivation of a partner RAF kinase.
Figure 1: Mechanism of this compound as a BRAF dimer inhibitor.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Wild-Type BRAF | Kinase Assay | 364 | [3][5] |
| BRAF G469A | Kinase Assay | 172 | [3][5] |
| TAT-Braftide | Kinase Assay | 43 | [3][6] |
Table 2: Cellular Activity of TAT-Braftide
| Cell Line | Cancer Type | Target Pathway | EC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | Cell Viability | 7.1 | [3][5] |
| HCT-15 | Colon Carcinoma | Cell Viability | 6.6 | [3][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
In Vitro BRAF Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of MEK by purified BRAF protein.
Materials:
-
Purified full-length wild-type BRAF and BRAF G469A
-
Kinase-dead MEK1 (K97M)
-
ATP
-
Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
This compound (and other test compounds)
-
Anti-phospho-MEK (Ser217/221) antibody
-
Anti-total-MEK antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 10 µL of diluted this compound, 20 µL of BRAF enzyme (final concentration ~5 nM), and 10 µL of kinase-dead MEK1 (final concentration ~200 nM).
-
Initiate the kinase reaction by adding 10 µL of ATP (final concentration ~10 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 20 µL of 4X Laemmli sample buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using anti-phospho-MEK and anti-total-MEK antibodies.
-
Quantify the band intensities to determine the IC50 values.
Co-Immunoprecipitation of BRAF Dimers
This experiment demonstrates the ability of this compound to disrupt the interaction between two BRAF monomers in a cellular context.
Materials:
-
HEK293 cells
-
Plasmids encoding FLAG-tagged BRAF and V5-tagged BRAF
-
Transfection reagent
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors.[7]
-
Anti-FLAG M2 affinity gel
-
Anti-V5 antibody
-
Anti-FLAG antibody
-
This compound
-
Wash Buffer: Lysis Buffer with 0.1% NP-40
Procedure:
-
Co-transfect HEK293 cells with FLAG-BRAF and V5-BRAF plasmids.
-
After 48 hours, lyse the cells in Lysis Buffer.
-
Clear the lysate by centrifugation.
-
Incubate a portion of the lysate with this compound (e.g., 50 µM) for 1 hour at 4°C.[3] An untreated lysate serves as a control.
-
Add anti-FLAG M2 affinity gel to the lysates and incubate for 2 hours at 4°C to immunoprecipitate FLAG-BRAF.
-
Wash the beads three times with Wash Buffer.
-
Elute the protein complexes by boiling in Laemmli sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-V5 and anti-FLAG antibodies. A decrease in the V5-BRAF signal in the this compound-treated sample indicates disruption of the BRAF dimer.
Western Blot Analysis of MAPK Signaling
This assay assesses the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway within cancer cells.
Materials:
-
HCT116 or other suitable cancer cell lines
-
TAT-Braftide
-
Cell lysis buffer (e.g., RIPA buffer)
-
Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-BRAF, and a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of TAT-Braftide (e.g., 0, 10, 25, 50, 75, 100 µM) for a specified time (e.g., 4 hours).[3]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (WST-1)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
HCT116, HCT-15, or other cancer cell lines
-
TAT-Braftide
-
WST-1 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of TAT-Braftide for a designated period (e.g., 48 hours).[3]
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the EC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Figure 2: Simplified MAPK signaling pathway and the point of inhibition by this compound.
Figure 3: General experimental workflow for the evaluation of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the field of BRAF-targeted therapies. Its unique mechanism of action as a BRAF dimer inhibitor provides a powerful tool to overcome the limitations of existing ATP-competitive inhibitors. The preclinical data strongly support its potential as a therapeutic agent for a broad range of BRAF-driven cancers, including those with non-V600E mutations and those that have developed resistance to first-generation inhibitors.
Future research should focus on optimizing the pharmacokinetic properties of this compound to enhance its in vivo efficacy and clinical translatability. Further investigation into combination therapies, where this compound is used in conjunction with other targeted agents or immunotherapies, could unlock synergistic effects and lead to more durable clinical responses. The continued exploration of BRAF dimerization as a therapeutic target holds immense promise for the future of personalized cancer medicine.
References
- 1. An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. Co-immunoprecipitation of BRAF homodimers with this compound treatment [bio-protocol.org]
Braftide's Role in the MAPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in components like the BRAF kinase, is a hallmark of many cancers. While ATP-competitive BRAF inhibitors have shown clinical efficacy, their utility is often limited by paradoxical pathway activation and the emergence of resistance. This technical guide provides an in-depth analysis of Braftide, a novel allosteric peptide inhibitor of BRAF. This compound operates through a dual mechanism: direct inhibition of BRAF kinase activity by disrupting dimerization and induction of proteasome-mediated degradation of both BRAF and MEK. This document details the mechanism of action of this compound, presents its efficacy data, and provides comprehensive experimental protocols for its characterization, offering a valuable resource for researchers in oncology and drug development.
Introduction: The MAPK Signaling Pathway and the Challenge of BRAF Inhibition
The RAS-RAF-MEK-ERK cascade, commonly known as the MAPK pathway, is a pivotal signaling pathway that transduces extracellular signals to the nucleus, thereby governing fundamental cellular processes.[1] The RAF kinase family, comprising ARAF, BRAF, and CRAF, is a central component of this cascade.[2] In response to upstream signals, such as growth factor receptor activation, RAS GTPases recruit and activate RAF kinases at the cell membrane. Activated RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, leading to cell proliferation, differentiation, and survival.[3]
Mutations in the BRAF gene are among the most common drivers of oncogenesis, particularly in melanoma, colorectal cancer, and thyroid cancer.[4] The most prevalent mutation, BRAF V600E, results in a constitutively active monomeric kinase that drives uncontrolled cell proliferation.[1] First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, are ATP-competitive and have demonstrated significant clinical success in treating BRAF V600E-mutant melanomas.[1] However, these inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF by promoting the formation of BRAF/CRAF heterodimers, leading to secondary malignancies.[1][5] Furthermore, resistance to these inhibitors often emerges through various mechanisms, including those that involve BRAF dimerization.[6][7]
Non-V600E BRAF mutations and wild-type BRAF in the context of upstream RAS mutations often signal as dimers.[5] This has spurred the development of next-generation inhibitors that can overcome the limitations of first-generation drugs by targeting these dimeric forms of BRAF. This compound is a 10-mer peptide inhibitor designed to allosterically inhibit BRAF by targeting its dimer interface.[1][8]
This compound: A Dual-Action Allosteric Inhibitor
This compound represents a novel therapeutic strategy by targeting the dimerization of BRAF, a critical step for the activation of wild-type BRAF and many non-V600E BRAF mutants.[5][8] Its mechanism of action is twofold, providing a more comprehensive blockade of the MAPK pathway.
Allosteric Inhibition of BRAF Dimerization
This compound is an allosteric inhibitor that binds to the dimer interface of the BRAF kinase domain.[9][10] This binding physically obstructs the formation of both BRAF homodimers and BRAF/CRAF heterodimers.[8][11] By preventing dimerization, this compound inhibits the kinase activity of wild-type BRAF and oncogenic, dimer-dependent BRAF mutants like G469A.[9][10] This mechanism is distinct from ATP-competitive inhibitors and allows this compound to be effective against forms of BRAF that are resistant to traditional inhibitors.[1]
Induction of Proteasome-Mediated Degradation
Intriguingly, in addition to inhibiting kinase activity, this compound also triggers the proteasome-mediated degradation of BRAF and the downstream kinase MEK.[8][12] The disruption of the BRAF dimer by this compound is thought to expose degradation signals, making the protein more susceptible to ubiquitination and subsequent degradation by the proteasome.[12] This dual mechanism of action—inhibiting activity and promoting degradation—ensures a more complete and sustained shutdown of MAPK signaling.[8]
Quantitative Efficacy of this compound
The inhibitory and anti-proliferative effects of this compound have been quantified in various assays. The following tables summarize the key efficacy data.
| Target | Inhibitor | IC50 (nM) | Assay Type |
| Wild-Type BRAF | This compound | 364 | In vitro kinase assay |
| BRAF G469A | This compound | 172 | In vitro kinase assay |
Table 1: In vitro inhibitory activity of this compound against BRAF kinases.[9][10]
| Cell Line | Inhibitor | EC50 (µM) | Assay Type |
| HCT116 (KRAS mutant) | TAT-Braftide | 7.1 | Cell viability assay |
| HCT-15 (KRAS mutant) | TAT-Braftide | 6.6 | Cell viability assay |
Table 2: Anti-proliferative activity of TAT-Braftide in KRAS mutant colon cancer cell lines.[6][9]
Visualizing this compound's Mechanism of Action
MAPK Signaling Pathway and this compound's Point of Intervention
This compound inhibits the MAPK pathway by preventing BRAF dimerization and promoting its degradation.
Experimental Workflow: Assessing this compound's Effect on MAPK Signaling
Workflow for evaluating this compound's cellular activity.
Experimental Protocols
The following are generalized protocols for key experiments to characterize the activity of this compound. For cell-based assays, this compound is often conjugated to a cell-penetrating peptide, such as TAT (GRKKRRQRRRPQ), to facilitate its entry into cells.[12]
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup.
Cell Culture and Treatment
-
Cell Lines: HCT116 and HCT-15 (human colorectal carcinoma) or HEK293 (human embryonic kidney) cells are suitable for these experiments.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or McCoy's 5A for HCT116) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with TAT-Braftide:
-
Prepare a stock solution of TAT-Braftide in sterile water or DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in serum-free media.
-
Replace the culture medium of the cells with the media containing TAT-Braftide.
-
Incubate for the desired time (e.g., 4 hours for signaling studies, 48 hours for viability assays).[9]
-
Western Blot Analysis for MAPK Pathway Inhibition
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MEK, p-ERK, BRAF, MEK, and a loading control (e.g., actin or tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability Assay (WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of TAT-Braftide for 48 hours.[9]
-
WST-1 Assay:
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value by fitting the data to a dose-response curve.
Co-Immunoprecipitation for BRAF Dimerization
-
Cell Transfection and Lysis: Co-transfect HEK293 cells with plasmids encoding differentially tagged BRAF proteins (e.g., FLAG-BRAF and V5-BRAF). After 48 hours, treat with this compound and lyse the cells in a non-denaturing lysis buffer.[10]
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other tag (e.g., anti-V5 antibody) to detect the co-immunoprecipitated BRAF.
Conclusion and Future Directions
This compound presents a promising alternative to conventional BRAF inhibitors by targeting a distinct allosteric site and employing a dual mechanism of action. Its ability to inhibit BRAF dimerization and induce proteasome-mediated degradation offers a robust method to counteract MAPK pathway hyperactivation, particularly in cancers driven by dimer-dependent BRAF mutants or those with upstream RAS mutations. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar dimer-disrupting peptides. Future research should focus on optimizing the in vivo delivery and stability of this compound, exploring its efficacy in combination with other targeted therapies, and elucidating the precise molecular machinery involved in its induction of protein degradation. These efforts will be crucial in translating the potential of this novel class of inhibitors into effective cancer therapies.
References
- 1. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 2. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. biorxiv.org [biorxiv.org]
- 9. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. Discovery and Development of Allosteric Inhibitors of RAF Kinases Targeting the RAF Dimer Interface - ProQuest [proquest.com]
- 12. medchemexpress.com [medchemexpress.com]
Braftide's Impact on Wild-Type BRAF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Braftide is a novel allosteric peptide inhibitor designed to target the dimer interface of the BRAF kinase.[1][2] While much of the focus in BRAF inhibitor development has been on mutant forms of the protein, the activity of this compound on wild-type (WT) BRAF presents significant implications for therapeutic strategies, particularly in cancers driven by upstream activation of the RAS-RAF-MEK-ERK signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound on wild-type BRAF, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. This compound demonstrates a dual mechanism of action, not only inhibiting the kinase activity of BRAF but also inducing its proteasome-mediated degradation, offering a potential strategy to overcome paradoxical activation often associated with conventional ATP-competitive BRAF inhibitors.[2]
Core Mechanism of Action
This compound functions as an allosteric inhibitor by physically binding to the dimer interface of the BRAF kinase domain.[1][2] This interaction sterically hinders the formation of BRAF homo- and heterodimers, a critical step for the activation of wild-type BRAF and many oncogenic BRAF mutants.[2][3] By preventing dimerization, this compound effectively locks BRAF in an inactive conformation.
Furthermore, this compound's interaction with BRAF induces a conformational change that is believed to disrupt the association with chaperone proteins like HSP90 and Cdc37.[4] This disruption leads to the destabilization of the BRAF protein, targeting it for ubiquitin-proteasome-mediated degradation.[2][4] This dual action of kinase inhibition and protein degradation contributes to a more profound and sustained suppression of the MAPK signaling cascade.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's effect on wild-type BRAF and related cellular contexts.
Table 1: In Vitro Inhibition of BRAF Kinase Activity
| Analyte | IC50 (nM) |
| Wild-Type BRAF | 364[1][2] |
| BRAF G469A | 172[1][2] |
Table 2: Cellular Efficacy of TAT-Braftide
| Cell Line | Genotype | EC50 (µM) |
| HCT116 | KRAS G13D | 7.1[1] |
| HCT-15 | KRAS G13D | 6.6[1] |
Table 3: Effect of this compound on BRAF Protein Stability
| Treatment Condition | BRAF Protein Half-life |
| Control (Cycloheximide) | > 10 hours[2] |
| This compound + Cycloheximide | ~ 2 hours[2] |
Key Experimental Protocols
In Vitro Kinase Assay
This assay is employed to determine the direct inhibitory effect of this compound on the kinase activity of purified BRAF protein.
-
Protein Purification: Full-length wild-type BRAF is expressed in and purified from HEK293F cells.
-
Assay Components: The reaction mixture typically contains purified full-length wild-type BRAF, MEK1 (as a substrate), ATP, and varying concentrations of this compound in a kinase assay buffer.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a defined incubation period at 30°C, the reaction is stopped by the addition of a solution containing EDTA.
-
Detection: The level of MEK1 phosphorylation (pMEK) is quantified as a measure of BRAF kinase activity. This is commonly achieved using a homogenous time-resolved fluorescence (HTRF) assay or by Western blotting with an antibody specific for phosphorylated MEK.
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of BRAF kinase activity, is calculated from a dose-response curve.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
-
Cell Culture: Human colorectal carcinoma cell lines with KRAS mutations, such as HCT116 and HCT-15, are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of TAT-Braftide (a cell-penetrating version of this compound).
-
Incubation: The cells are incubated with the compound for a period of 72 hours.
-
Viability Measurement: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The EC50 value, the concentration of TAT-Braftide that reduces cell viability by 50%, is determined by plotting cell viability against the logarithm of the drug concentration.
Western Blotting for MAPK Pathway Components
Western blotting is utilized to analyze the levels of total and phosphorylated proteins within the MAPK signaling pathway.
-
Cell Lysis: Cells (e.g., HEK293 cells transiently transfected with wild-type BRAF, or cancer cell lines like HCT116) are treated with TAT-Braftide for a specified duration. Following treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method like the BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total BRAF, phosphorylated MEK (pMEK), total MEK, phosphorylated ERK (pERK), and total ERK. A loading control, such as β-actin or GAPDH, is also probed.
-
Detection: Following incubation with appropriate secondary antibodies conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Interactions and Workflows
This compound's Mechanism of Action on the BRAF Signaling Pathway
Caption: this compound inhibits the MAPK pathway by preventing wild-type BRAF dimerization and inducing its degradation.
Experimental Workflow for Assessing this compound's Effect on Wild-Type BRAF
Caption: Workflow for evaluating this compound's in vitro and cellular effects on wild-type BRAF.
Conclusion
This compound represents a promising therapeutic agent with a distinct mechanism of action against wild-type BRAF. Its ability to allosterically inhibit BRAF dimerization and induce protein degradation provides a dual-pronged attack on the MAPK signaling pathway. The data presented herein underscore its potential to not only inhibit signaling in cancers with upstream RAS mutations but also to potentially synergize with existing ATP-competitive inhibitors to overcome resistance mechanisms like paradoxical activation. The detailed experimental protocols and visual diagrams in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Allosteric Inhibitors of RAF Kinases Targeting the RAF Dimer Interface - ProQuest [proquest.com]
Braftide: A Novel Allosteric Inhibitor Targeting Oncogenic BRAF Dimerization
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth analysis of Braftide, a novel peptide-based allosteric inhibitor of the BRAF kinase. We will explore its unique mechanism of action, its efficacy against various oncogenic BRAF mutants, and its potential to overcome common resistance mechanisms associated with current BRAF-targeted therapies. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.
Introduction: The Challenge of Targeting BRAF
The BRAF protein is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK). This pathway is fundamental for regulating cellular processes such as growth, proliferation, and survival.[1][2] Mutations in the BRAF gene are among the most common in human cancers, particularly in melanoma, colorectal, and lung cancers.[2]
These mutations can be categorized into three classes based on their RAS-dependency and signaling mechanism:
-
Class 1 (e.g., V600E): RAS-independent, signal as monomers, and have high kinase activity.
-
Class 2 (e.g., G469A): RAS-independent, signal as constitutive dimers, and have moderate-to-high kinase activity.
-
Class 3: RAS-dependent, require dimerization for signaling, and have low or impaired kinase activity.[3]
While FDA-approved ATP-competitive inhibitors like vemurafenib and dabrafenib are effective against Class 1 monomeric BRAF mutants (like V600E), they are largely ineffective against dimer-dependent mutants (Class 2 and 3).[1] Furthermore, these inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF and oncogenic RAS, leading to secondary malignancies and acquired resistance.[1][4] This resistance is often mediated by the formation of BRAF homo- or heterodimers.[5]
This compound emerges as a promising therapeutic agent designed to overcome these limitations. It is an allosteric inhibitor that directly targets the BRAF dimer interface, offering a distinct mechanism from existing ATP-competitive drugs.[5][6]
This compound's Dual Mechanism of Action
This compound is a 10-mer peptide (TRHVNILLFM) designed through in silico modeling to bind to the dimer interface of the BRAF kinase domain.[1][5] Its mechanism is twofold:
-
Disruption of Dimerization: By binding to the dimer interface, this compound physically prevents the formation of both BRAF homodimers (BRAF/BRAF) and heterodimers (BRAF/CRAF).[5][6] Since dimerization is essential for the activation of wild-type BRAF and Class 2/3 mutants, this compound effectively abrogates their downstream signaling.[3][5]
-
Induction of Proteasome-Mediated Degradation: The disruption of the BRAF dimer exposes the protein to the cellular degradation machinery.[7] this compound treatment has been shown to trigger the selective, proteasome-mediated degradation of both BRAF and its downstream target MEK.[5] This dual action of inhibiting kinase activity and eliminating the protein itself ensures a more complete and durable shutdown of the MAPK pathway.[5]
This dual mechanism distinguishes this compound from traditional inhibitors and suggests it may circumvent the common resistance mechanism of pathway reactivation.[5]
Efficacy Against Oncogenic BRAF Mutants
This compound's efficacy is directly linked to the dependency of the BRAF mutant on dimerization for its oncogenic activity.
-
Dimer-Dependent Mutants (Class 2 & 3): this compound is potent against mutants that require dimerization. In vitro kinase assays show it strongly inhibits BRAFG469A, a prevalent non-V600 (Class 2) mutant found in lung cancer.[1][5][6] It is also effective against BRAF/CRAF heterodimers, which are key players in resistance to first-generation BRAF inhibitors.[5]
-
Wild-Type BRAF: this compound inhibits wild-type BRAF, which also requires dimerization for activation, although to a lesser extent than the G469A mutant.[5][6]
-
Monomer-Active Mutants (Class 1): The effectiveness of this compound is reduced against BRAFV600E, which can signal as a monomer.[5] However, it is surprisingly effective against p61 BRAFV600E, a splice variant that constitutively dimerizes and confers resistance to standard BRAF inhibitors.[5]
-
KRAS-Mutant Cancers: In cancer cell lines with upstream KRAS mutations (which drive BRAF dimerization), this compound effectively inhibits cell proliferation and MAPK signaling.[5][6]
The following tables summarize the key quantitative data on this compound's inhibitory activity from published preclinical studies. For cellular delivery in many experiments, this compound was conjugated to the cell-penetrating TAT peptide.[1][5]
| Table 1: In Vitro Kinase Inhibition (IC50) | |
| Target | IC50 (nM) |
| BRAFWT (Wild-Type) | 364[6] |
| BRAFG469A | 172[6] |
| TAT-Braftide (in vitro enzyme assay) | 43[5] |
| Table 2: Cellular Proliferation Inhibition (EC50) | |
| Cell Line (Mutation) | EC50 (µM) |
| HCT116 (KRASG13D Colon Carcinoma) | 7.1[5][6] |
| HCT-15 (KRASG13D Colon Carcinoma) | 6.6[5][6] |
Experimental Protocols & Workflows
This section details the methodologies for key experiments used to characterize this compound's activity.
This assay quantifies the kinase activity of BRAF by measuring the phosphorylation of its direct substrate, MEK.
Protocol:
-
Protein Expression: Full-length wild-type BRAF and BRAFG469A are purified from HEK293F cells to ensure they are in an active, dimeric configuration.[5] Recombinant GST-tagged MEK is purified separately.
-
Plate Coating: A 96-well glutathione-coated plate is incubated with GST-MEK (e.g., 50 µg/mL in TTBS buffer) for at least 1 hour at room temperature to immobilize the substrate.[8]
-
Inhibitor Incubation: Purified BRAF kinase (e.g., 25 ng) is pre-incubated with serial dilutions of this compound (or control) in a reaction buffer (e.g., 50 mM HEPES, pH 7.0) for 1 hour at room temperature.[8]
-
Kinase Reaction: The BRAF/inhibitor mixture is added to the GST-MEK coated wells. The phosphorylation reaction is initiated by adding ATP (in kinase reaction buffer) and incubated for a defined period (e.g., 15-30 minutes) at 30°C.[4]
-
Detection: The reaction is stopped, and the wells are washed. The amount of phosphorylated MEK is quantified using a primary antibody specific for phospho-MEK, followed by a horse-radish peroxidase (HRP)-conjugated secondary antibody and a colorimetric or chemiluminescent substrate.
-
Analysis: The signal is read using a plate reader. IC50 values are calculated from the dose-response curves.
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT116, HCT-15) are seeded into 96-well plates at a density of ~15,000 cells per well and allowed to adhere for 24 hours.[5]
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of TAT-Braftide or a TAT peptide control (concentrations ranging from 0 to 100 µM).[5]
-
Incubation: Cells are incubated with the compounds for a specified duration, typically 48 to 72 hours.[5][9]
-
Reagent Addition: A viability reagent (e.g., WST or MTT) is added to each well. The reagent is converted by metabolically active cells into a colored formazan dye.[5]
-
Incubation & Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance of the formazan product is then measured with a microplate reader at the appropriate wavelength.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control. EC50 values are determined from the dose-response curves.[10]
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the MAPK pathway.
Protocol:
-
Cell Lysis: Cells treated with TAT-Braftide for a specified time (e.g., 4 hours) are washed with PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., BRAF, MEK, phospho-MEK, ERK, phospho-ERK, and a loading control like GAPDH or β-actin).[5][12]
-
Washing & Secondary Antibody: The membrane is washed with TBST and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band densities can be quantified using software like ImageJ.[5]
Overcoming Resistance and Future Outlook
The development of resistance to BRAF inhibitors is a major clinical challenge, often driven by mechanisms that restore MAPK pathway signaling through RAF dimerization.[13][14] By directly targeting the dimer interface, this compound offers a rational strategy to overcome this resistance.
-
Potential in Combination Therapy: this compound could be used in combination with first-generation, ATP-competitive inhibitors. Such a combination could simultaneously target both monomeric BRAFV600E and the dimer-driven resistance mechanisms, potentially leading to more profound and durable responses.[5]
-
Pan-RAF Inhibition: Since the dimer interface is conserved among RAF family kinases, this compound is expected to act as a pan-RAF inhibitor, targeting BRAF, ARAF, and CRAF dimers.[5] This could be beneficial in tumors where other RAF isoforms contribute to signaling.
-
Targeted Protein Degradation: The ability of this compound to induce degradation of RAF and MEK is similar to the mechanism of Proteolysis Targeting Chimeras (PROTACs).[5] This degradation-based approach may be more advantageous than simple inhibition, as it eliminates all functions of the target protein.[5]
Conclusion
This compound represents a novel class of allosteric BRAF inhibitors with a unique dual mechanism of action: it disrupts the dimerization essential for the activity of wild-type and many oncogenic BRAF mutants, and it induces the degradation of key MAPK pathway components. Preclinical data demonstrates its potency against non-V600 BRAF mutants and in KRAS-mutant contexts, which are areas of significant unmet need. By targeting a fundamental mechanism of RAF activation and resistance, this compound holds considerable promise as a next-generation therapeutic for a broad range of BRAF- and RAS-driven cancers. Further investigation in preclinical in vivo models and eventual clinical trials is warranted to fully evaluate its therapeutic potential.
References
- 1. lifetein.com [lifetein.com]
- 2. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 3. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Efficacy of Pharmacological Ascorbate on Braf Inhibitor Resistant Melanoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assay [bio-protocol.org]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. BRaf signaling principles unveiled by large-scale human mutation analysis with a rapid lentivirus-based gene replacement method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 14. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Inhibition of BRAF by Braftide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric inhibition of the BRAF kinase by Braftide, a novel peptide inhibitor. This compound represents a promising therapeutic strategy, particularly for cancers driven by BRAF or RAS mutations that are resistant to conventional ATP-competitive inhibitors. This document details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this inhibitor.
Introduction to BRAF and Allosteric Inhibition
The BRAF protein is a serine/threonine kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of cell growth, proliferation, and survival.[1][2] Mutations in the BRAF gene are prevalent in numerous human cancers, with the V600E mutation being the most common.[3] While ATP-competitive inhibitors targeting BRAF V600E have shown significant clinical success, their efficacy is often limited by acquired resistance and the paradoxical activation of the MAPK pathway in cells with wild-type BRAF or RAS mutations.[4][5][6]
This compound is a 10-mer peptide inhibitor designed to circumvent these limitations by targeting the dimer interface of BRAF.[4][7] Unlike ATP-competitive inhibitors that bind to the active site, this compound is an allosteric inhibitor that prevents the dimerization of BRAF, a process essential for the activation of wild-type BRAF and certain oncogenic mutants.[4][5] This novel mechanism of action not only inhibits kinase activity but also induces the degradation of the BRAF-MEK protein complex, offering a dual-pronged therapeutic approach.[4][7]
Mechanism of Action of this compound
This compound functions through a dual mechanism: direct inhibition of kinase activity by preventing dimerization and induction of proteasome-mediated degradation of the BRAF and MEK proteins.[4]
-
Disruption of BRAF Dimerization: BRAF activation, particularly for wild-type and non-V600E mutants, requires the formation of homodimers (BRAF/BRAF) or heterodimers (BRAF/CRAF).[4][5] this compound was computationally designed to bind to the dimer interface of BRAF, physically blocking the interaction between two BRAF protomers.[4] This prevents the conformational changes necessary for kinase activation.
-
Induction of Protein Degradation: By disrupting the BRAF dimer, this compound exposes sites that are normally shielded within the dimer interface. This disruption is thought to interfere with the protective scaffolding function of the MAPK complex, leading to the ubiquitination and subsequent degradation of both BRAF and MEK by the proteasome.[4][8] This degradation further attenuates signaling through the MAPK pathway.
The following diagram illustrates the MAPK signaling pathway and the point of intervention for this compound.
Quantitative Data on this compound's Efficacy
The inhibitory and cellular effects of this compound have been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Inhibitor | IC50 (nM) |
| Wild-Type BRAF | This compound | 364 |
| BRAF G469A | This compound | 172 |
| Wild-Type BRAF | R/H-braftide | 1500 |
| BRAF G469A | R/H-braftide | 2500 |
Data sourced from in vitro kinase assays.[4]
Table 2: Binding Affinity of this compound
| Ligand | Target | Kd (μM) |
| Cy3-tagged this compound | BRAF Kinase Domain | 6.69 |
Data from a fluorescence-based binding assay.[4]
Table 3: Cellular Efficacy of TAT-Braftide
| Cell Line | Genotype | EC50 (μM) |
| HCT116 | KRAS G13D | 7.1 |
| HCT-15 | KRAS G13D | 6.6 |
Data from cell viability assays after 48-hour treatment with TAT-Braftide.[4]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard laboratory procedures and the descriptions provided in the primary literature.[1][4][9][10][11][12][13][14][15][16]
In Vitro BRAF Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of MEK by BRAF.
Materials:
-
Purified full-length wild-type BRAF and BRAF G469A
-
Kinase-dead MEK1 (substrate)
-
This compound and control peptides
-
Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Phospho-MEK specific antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 25 ng of BRAF kinase to each well.
-
Add the diluted this compound or control peptide to the wells and incubate for 1 hour at room temperature to allow for binding.
-
Add 50 μL of a phosphorylation buffer containing kinase-dead MEK1 and ATP (final concentration 200 μM) to initiate the kinase reaction.
-
Incubate the plate at 37°C for 30 minutes with intermittent shaking.
-
Stop the reaction by adding EDTA.
-
Coat a separate ELISA plate with an anti-GST antibody (assuming GST-tagged MEK) or directly with the reaction mixture if using a different capture method.
-
Wash the plate and add a primary antibody specific for phosphorylated MEK.
-
Incubate, wash, and then add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After a final wash, add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
HCT116 and HCT-15 human colon carcinoma cell lines
-
TAT-Braftide (cell-penetrating version) and TAT peptide control
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
WST-1 or MTT reagent
-
Plate reader
Procedure:
-
Seed HCT116 and HCT-15 cells into 96-well plates at a density of approximately 15,000 cells per well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of TAT-Braftide and the TAT control peptide in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the peptides.
-
Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 μL of WST-1 reagent to each well and incubate for an additional 4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results against the peptide concentration to determine the EC50 value.
Western Blotting for MAPK Pathway Proteins
This method is used to detect changes in the levels of total and phosphorylated proteins in the MAPK pathway following treatment with this compound.
Materials:
-
HCT116 cells
-
TAT-Braftide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BRAF, MEK, phospho-MEK, ERK, phospho-ERK, and a loading control (e.g., Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat HCT116 cells with varying concentrations of TAT-Braftide for 4 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 12% gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a digital imaging system and quantify the band intensities using software like ImageJ.
The following diagram illustrates a typical western blotting workflow.
Synergy with ATP-Competitive Inhibitors
A significant advantage of this compound is its ability to synergize with existing FDA-approved ATP-competitive BRAF inhibitors, such as dabrafenib and vemurafenib.[4] These inhibitors can cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF or RAS mutations by promoting the formation of drug-bound/drug-free BRAF dimers. This compound, by disrupting this dimerization, can abrogate this paradoxical activation.[4] Combination therapy with this compound and an ATP-competitive inhibitor has been shown to more effectively suppress MAPK signaling than either agent alone, suggesting a promising strategy to overcome drug resistance and improve therapeutic outcomes.[4][5]
The logical relationship of this synergy is depicted below.
Conclusion
This compound represents a significant advancement in the development of BRAF inhibitors. Its allosteric mechanism of action, which involves both the inhibition of dimerization and the induction of protein degradation, offers a distinct advantage over traditional ATP-competitive inhibitors. The ability of this compound to synergize with existing therapies and overcome the challenge of paradoxical activation highlights its potential as a valuable component of future cancer treatments. Further research and clinical evaluation of this compound and similar allosteric inhibitors are warranted to fully realize their therapeutic promise.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. lifetein.com [lifetein.com]
- 3. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Development of Allosteric Inhibitors of RAF Kinases Targeting the RAF Dimer Interface - ProQuest [proquest.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Braftide Treatment in KRAS Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS gene are prevalent in a significant portion of human cancers, including colorectal, lung, and pancreatic cancers.[1] These mutations lead to constitutive activation of downstream signaling pathways, most notably the MAPK (RAS-RAF-MEK-ERK) pathway, which drives uncontrolled cell proliferation and survival.[2][3] Historically, directly targeting mutant KRAS has been challenging, earning it the "undruggable" moniker for decades.[1][4] A promising therapeutic strategy involves targeting downstream effectors of KRAS, such as the RAF kinases.[2]
Braftide is a novel 10-mer peptide inhibitor designed to allosterically target the dimer interface of BRAF kinase.[5][6] In cells with hyperactivated KRAS, there is an increased level of RAS-dependent BRAF homodimers and BRAF/CRAF heterodimers.[5] this compound's unique dual mechanism of action, which involves both the inhibition of RAF dimerization and the induction of BRAF and MEK protein degradation, makes it a potent inhibitor of the MAPK pathway in KRAS mutant cancer cells.[5][7] These application notes provide detailed protocols for evaluating the efficacy of this compound in KRAS mutant cell lines.
Mechanism of Action
This compound functions by disrupting the formation of RAF dimers, which are essential for MAPK pathway activation in the context of KRAS mutations.[5][8] Unlike BRAF V600E mutants that can signal as monomers, wild-type BRAF and non-V600 BRAF mutants require dimerization to be active.[5][8] this compound binds to the dimer interface of BRAF, preventing both BRAF homodimerization and BRAF/CRAF heterodimerization.[2][5]
Intriguingly, beyond its inhibitory effect, this compound also triggers the proteasome-mediated degradation of BRAF and MEK.[5] This dual action of kinase inhibition and protein degradation leads to a sustained suppression of the MAPK signaling cascade, offering a potential advantage over inhibitors that only block kinase activity.[5][9] Furthermore, this mechanism of action has been shown to synergize with ATP-competitive inhibitors and may overcome the paradoxical activation of the ERK pathway often seen with first-generation RAF inhibitors.[2][5]
Quantitative Data Summary
The following table summarizes the reported efficacy of TAT-Braftide (a cell-penetrating version of this compound) in KRAS mutant colorectal cancer cell lines.
| Cell Line | KRAS Mutation | Assay Type | Parameter | Value (μM) | Reference |
| HCT116 | G13D | Western Blot (p-MEK/p-ERK inhibition) | IC₅₀ | < 10 | [5] |
| HCT116 | G13D | Cell Viability (WST assay, 48h) | EC₅₀ | 7.1 | [5] |
| HCT-15 | G13D | Cell Viability (WST assay, 48h) | EC₅₀ | 6.6 | [5] |
Experimental Protocols
Herein are detailed protocols for assessing the biological effects of this compound on KRAS mutant cells, based on published research.[5]
Protocol 1: Analysis of MAPK Pathway Inhibition by Western Blot
This protocol details the procedure to measure the dose-dependent inhibition of MEK and ERK phosphorylation in KRAS mutant cells following this compound treatment.
Materials:
-
KRAS mutant cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TAT-Braftide peptide
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK, anti-phospho-ERK, anti-total MEK, anti-total ERK, anti-BRAF, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment: The following day, replace the medium with fresh medium containing increasing concentrations of TAT-Braftide (e.g., 0, 1, 10, 25, 50, and 75 μM).
-
Incubation: Incubate the cells for 4 hours at 37°C in a CO₂ incubator.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Protocol 2: Cell Viability Assessment using WST Assay
This protocol is for determining the effect of this compound on the viability and proliferation of KRAS mutant cells over a 48-hour period.
Materials:
-
KRAS mutant cell lines (e.g., HCT116, HCT-15)
-
Complete cell culture medium
-
TAT-Braftide peptide
-
Control peptide (e.g., TAT peptide)
-
96-well plates
-
WST (Water Soluble Tetrazolium) reagent (e.g., WST-1 or WST-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 or HCT-15 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium. Allow cells to attach overnight.
-
Cell Treatment:
-
Prepare serial dilutions of TAT-Braftide and a control peptide in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with medium containing no peptide (vehicle control).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO₂ incubator.
-
WST Assay:
-
Add 10 µL of WST reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C, or until a sufficient color change is observed.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the EC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the MAPK pathway in KRAS mutant cells.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's efficacy.
References
- 1. New options for KRAS-associated cancers available at Roswell Park | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. Targeting RAF dimers in RAS mutant tumors: From biology to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concomitant KRAS and BRAF mutations in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ras/Raf: Stapled Peptides as Inhibitors of Mutant KRAS | Moffitt [moffitt.org]
- 5. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Protein-Protein Interaction Between the CDC37 Co-Chaperone and Client Kinases by an Allosteric RAF Dimer Breaker - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Braftide in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Braftide is a synthetic 10-mer peptide (TRHVNILLFM) that acts as a potent allosteric inhibitor of BRAF kinase.[1][2] It functions by targeting the dimer interface of BRAF, thereby preventing the formation of BRAF homo- and heterodimers, which are crucial for the activation of the MAPK/ERK signaling cascade in certain cancers.[1][3] Notably, this compound not only inhibits the kinase activity of dimeric BRAF but also induces the proteasome-mediated degradation of BRAF and MEK proteins.[1][4] For cellular applications, this compound is often conjugated to a cell-penetrating peptide, such as the TAT sequence (GRKKRRQRRRPQ), to facilitate its entry into cells. This modified peptide is commonly referred to as TAT-Braftide.[1][2][3] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in various in vitro assays.
Data Presentation
This compound and TAT-Braftide Properties
| Property | This compound | TAT-Braftide | Reference |
| Sequence | TRHVNILLFM | GRKKRRQRRRPQ-PEG-TRHVNILLFM | [2] |
| Molecular Weight | Varies by salt form | ~2992.56 g/mol | [5] |
| Mechanism of Action | Allosteric inhibitor of BRAF dimerization, induces BRAF/MEK degradation | Allosteric inhibitor of BRAF dimerization, induces BRAF/MEK degradation | [1][3][4] |
In Vitro Efficacy of this compound and TAT-Braftide
| Assay Type | Target/Cell Line | Inhibitor | IC50 / EC50 | Reference |
| In Vitro Kinase Assay | Wild-type BRAF | This compound | 364 nM | [3] |
| In Vitro Kinase Assay | BRAF G469A | This compound | 172 nM | [3] |
| In Vitro Kinase Assay | BRAF Dimer | TAT-Braftide | 43 nM | [1] |
| Cell Viability Assay | HCT116 (KRAS mutant) | TAT-Braftide | 7.1 µM | [1][3] |
| Cell Viability Assay | HCT-15 (KRAS mutant) | TAT-Braftide | 6.6 µM | [1][3] |
Solubility and Preparation of Stock Solutions
The solubility of this compound can differ significantly from its cell-penetrating counterpart, TAT-Braftide, due to the presence of the highly charged TAT sequence.
This compound (TRHVNILLFM): This is a relatively hydrophobic peptide. For such peptides, direct dissolution in aqueous buffers may be challenging.
-
Recommended Solvent: High-purity, anhydrous dimethyl sulfoxide (DMSO).
-
Protocol for Reconstitution:
-
Bring the lyophilized this compound peptide to room temperature before opening the vial.
-
Add a small volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
-
For use in aqueous in vitro assays, further dilute the DMSO stock solution in the appropriate assay buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to avoid precipitation. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to minimize solvent effects on the biological system.
-
TAT-Braftide (GRKKRRQRRRPQ-PEG-TRHVNILLFM): The addition of the TAT peptide sequence significantly increases the hydrophilicity of the molecule.
-
Recommended Solvent: Sterile, deionized water or an appropriate aqueous buffer (e.g., PBS, pH 7.4). One supplier notes that TAT-Braftide is "Soluble in water".[3]
-
Protocol for Reconstitution:
-
Allow the lyophilized TAT-Braftide to equilibrate to room temperature.
-
Add the desired volume of sterile water or buffer to the vial to achieve the target stock solution concentration (e.g., 1-2 mg/mL or a specific molarity).
-
Gently vortex to dissolve the peptide completely. Sonication can be used if necessary.
-
Storage of Stock Solutions: Once reconstituted, it is recommended to aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Experimental Protocols
In Vitro BRAF Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on BRAF kinase activity in a cell-free system.
Materials:
-
Recombinant full-length BRAF protein (wild-type or mutant)
-
Kinase-dead MEK1 (substrate)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
This compound stock solution
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the BRAF enzyme and kinase-dead MEK1 substrate to each well.
-
Add the diluted this compound or vehicle control (e.g., buffer with the same final concentration of DMSO) to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable method, such as the ADP-Glo™ assay, following the manufacturer's instructions.
-
Measure the luminescence or signal, which is proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Viability Assay (e.g., WST-1 or MTT Assay)
This protocol describes how to evaluate the effect of TAT-Braftide on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
TAT-Braftide stock solution
-
WST-1 or MTT reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of TAT-Braftide in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of TAT-Braftide or a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
Mandatory Visualizations
Caption: Experimental workflow for this compound preparation and use in in vitro assays.
Caption: this compound's mechanism of action within the MAPK signaling pathway.
References
- 1. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
Braftide Application Notes: Dosage and Protocols for Inhibiting BRAF G469A
For Research Use Only
Introduction
Braftide is a novel, 10-mer synthetic peptide inhibitor designed to allosterically target the dimer interface of the BRAF kinase.[1] Unlike traditional ATP-competitive BRAF inhibitors, this compound functions by disrupting the formation of BRAF homo- and heterodimers, a mechanism crucial for the activation of the MAPK signaling pathway in cancers driven by certain BRAF mutations, including the G469A variant.[1][2] The BRAF G469A mutation is a Class 2 BRAF mutation that activates the MAPK pathway in a RAS-independent manner and requires dimerization for its oncogenic activity.[3]
This compound's unique dual mechanism of action involves not only the inhibition of kinase activity but also the induction of proteasome-mediated degradation of BRAF and MEK.[1] This approach may offer advantages over conventional inhibitors by potentially overcoming resistance mechanisms associated with paradoxical MAPK pathway activation.[1] These application notes provide a summary of the effective dosage of this compound for inhibiting BRAF G469A in preclinical models and detailed protocols for relevant experimental assays.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against BRAF G469A and its effect on cancer cell lines. For cellular applications, this compound is often conjugated to a cell-penetrating peptide, such as the TAT sequence (TAT-Braftide), to facilitate its entry into cells.[1]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Inhibitor | IC50 (nM) | 95% Confidence Interval |
| Full-Length BRAF G469A | ELISA (pMEK detection) | This compound | 172 | 0.003 µM to 0.419 µM |
| Full-Length BRAF WT | ELISA (pMEK detection) | This compound | 364 | 0.213 µM to 1.65 µM |
Data sourced from in vitro kinase assays using purified full-length BRAF proteins.[1]
Table 2: Cellular Activity of TAT-Braftide
| Cell Line | Cancer Type | Relevant Mutation(s) | Assay Type | EC50 (µM) |
| HCT116 | Colon Carcinoma | KRAS G13D | Cell Viability (WST assay) | 7.1 |
| HCT-15 | Colon Carcinoma | KRAS G13D | Cell Viability (WST assay) | 6.6 |
Data from studies on KRAS-mutant cell lines, which rely on BRAF dimerization for signaling.[1]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway and a general workflow for evaluating the efficacy of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro BRAF Kinase Assay (ELISA-based)
This protocol is for determining the IC50 value of this compound against purified full-length BRAF G469A kinase. The assay measures the phosphorylation of the BRAF substrate, MEK.
Materials:
-
Purified, full-length active BRAF G469A enzyme
-
Purified, kinase-dead MEK1 substrate
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP solution
-
This compound stock solution (in DMSO)
-
96-well high-binding microplate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody: Rabbit anti-pMEK (e.g., Cell Signaling Technology, #9154)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (e.g., Cell Signaling Technology, #7074)
-
TMB substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well microplate with kinase-dead MEK1 substrate (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a "no inhibitor" control and a "no enzyme" blank.
-
Add 25 µL of the this compound dilutions or controls to the appropriate wells.
-
Prepare the BRAF G469A enzyme solution in cold Assay Buffer.
-
Initiate the kinase reaction by adding 25 µL of the BRAF G469A enzyme solution to each well (except the "no enzyme" blank).
-
Add 50 µL of ATP solution to all wells to a final concentration that is approximately the Km of ATP for BRAF.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction by washing the plate three times with Wash Buffer.
-
Add the primary anti-pMEK antibody (diluted in a blocking buffer like 1% BSA in Wash Buffer) to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add TMB substrate and incubate in the dark until sufficient color develops (10-20 minutes).
-
Add Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism) with a four-parameter logistic curve fit.
Cell Viability Assay (WST-1)
This protocol is for determining the EC50 value of TAT-Braftide in cancer cells. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by metabolically active cells.
Materials:
-
BRAF G469A-mutant cancer cell line (or other relevant cell line)
-
Complete cell culture medium
-
TAT-Braftide stock solution (in sterile water or PBS)
-
96-well clear-bottomed, tissue culture-treated plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of approximately 15,000 cells per well in 100 µL of complete medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of TAT-Braftide in cell culture medium. A suitable concentration range for the dose-response curve is 0, 0.78, 1.56, 3.12, 6.25, 12.5, 25, 50, and 100 µM.[1]
-
Remove the medium from the wells and add 100 µL of the TAT-Braftide dilutions or control medium to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.[1]
-
Add 10 µL of WST-1 reagent to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.[1]
-
Shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the EC50 value using a suitable software.
Western Blot Analysis of MAPK Pathway Inhibition
This protocol is to assess the effect of TAT-Braftide on the phosphorylation of MEK and ERK in cells expressing BRAF G469A.
Materials:
-
BRAF G469A-expressing cells (e.g., transiently transfected HEK293 cells)
-
TAT-Braftide
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRAF, anti-pMEK, anti-MEK, anti-pERK, anti-ERK, and a loading control (e.g., anti-Actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of TAT-Braftide (e.g., 0, 10, 25, 50, 75, and 100 µM) for 4 hours.[1]
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using software like ImageJ to determine the relative levels of phosphorylated and total proteins.
In Vivo Xenograft Model (Suggested Protocol)
Disclaimer: As of the latest search, no specific in vivo dosage for this compound has been published. The following protocol is a suggested starting point based on general practices for peptide inhibitors in mouse xenograft models. The dosage, administration route, and schedule should be optimized in pilot studies.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
BRAF G469A-mutant cancer cells
-
Matrigel (optional)
-
TAT-Braftide, sterile and ready for injection
-
Vehicle control (e.g., sterile PBS or saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject approximately 5 x 10^6 BRAF G469A-mutant cancer cells, optionally resuspended in a 1:1 mixture of media and Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosage and Administration (to be optimized): Based on the in vitro and cellular data, a starting dose range could be between 1 and 20 mg/kg. The TAT peptide facilitates cellular uptake, but the in vivo stability and pharmacokinetics of this compound are unknown.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection are common for peptide therapeutics.
-
Dosing Schedule: A schedule of daily injections for 5 consecutive days, followed by a 2-day break (5-on/2-off), for 3-4 weeks is a common starting point.
-
-
Administer TAT-Braftide or the vehicle control to the respective groups according to the determined schedule.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot for target engagement).
-
Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the treatment.
Conclusion
This compound presents a promising therapeutic strategy for cancers harboring BRAF mutations that are dependent on dimerization, such as the G469A variant. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. It is crucial to note the absence of published in vivo dosage data, necessitating careful dose-finding studies for animal models.
References
Braftide Application Notes and Protocols for Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Braftide is a novel allosteric peptide inhibitor that targets the dimer interface of the BRAF kinase.[1][2] Unlike traditional ATP-competitive BRAF inhibitors that target the monomeric form, this compound is designed to inhibit the formation of BRAF dimers, a key mechanism in the activation of the MAPK signaling pathway, particularly in cancers with wild-type BRAF and oncogenic RAS.[2] This document provides detailed application notes and protocols for the use of this compound in colon cancer cell line research, with a focus on KRAS-mutant cell lines where BRAF dimerization is a critical signaling node.
Mechanism of Action
This compound functions as an allosteric inhibitor by binding to the dimer interface of BRAF, thereby preventing its homodimerization and heterodimerization with CRAF.[1][2] This is significant in the context of KRAS-mutant colon cancers, where hyperactivated KRAS promotes the formation of RAS-dependent BRAF dimers.[3] By inhibiting dimerization, this compound disrupts the entire RAS/RAF/MEK/ERK (MAPK) signaling cascade.[2][4]
A key feature of this compound's mechanism is its dual action: it not only inhibits the kinase activity of dimeric BRAF but also induces the proteasome-mediated degradation of both BRAF and MEK. This dual mechanism of inhibition and degradation makes this compound a potent inhibitor of the MAPK pathway. For effective cell penetration, this compound is often conjugated with a cell-penetrating peptide, such as the TAT peptide (TAT-Braftide).[2]
Data Presentation
In Vitro Efficacy of TAT-Braftide in KRAS-Mutant Colon Cancer Cell Lines
| Cell Line | Genotype | Parameter | Value | Reference |
| HCT116 | KRAS G13D | EC50 (Cell Viability) | 7.1 µM | |
| HCT-15 | KRAS G13D | EC50 (Cell Viability) | 6.6 µM | |
| HCT116 | KRAS G13D | IC50 (MAPK Inhibition) | < 10 µM |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the MAPK signaling pathway in KRAS-mutant colon cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRAF Inhibitors in Metastatic Colorectal Cancer and Mechanisms of Resistance: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of the MAPK Pathway by Combining Braftide with ATP-Competitive Inhibitors
For Research Use Only.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Hyperactivation of this pathway, often driven by mutations in genes such as BRAF and RAS, is a hallmark of many human cancers.[1][3] While ATP-competitive BRAF inhibitors like dabrafenib and vemurafenib have shown significant efficacy in treating tumors with BRAF V600E mutations, their effectiveness is often limited by acquired resistance and paradoxical activation of the MAPK pathway in cells with wild-type BRAF or certain BRAF mutations.[1][4][5]
Braftide is a novel allosteric peptide inhibitor that targets the dimer interface of BRAF kinase, preventing the formation of BRAF dimers necessary for its activation.[6][7] This mechanism of action is distinct from ATP-competitive inhibitors and offers a promising strategy to overcome their limitations.[4] this compound not only inhibits the kinase activity of dimeric BRAF but also induces proteasome-mediated degradation of BRAF and MEK proteins, leading to a more complete shutdown of the MAPK pathway.[4][8]
This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of combining this compound with ATP-competitive inhibitors to inhibit the MAPK signaling pathway and suppress cancer cell growth.
Mechanism of Action
ATP-competitive inhibitors bind to the kinase domain of BRAF, effectively blocking its catalytic activity in monomeric forms like BRAF V600E.[1][2] However, in cells with wild-type BRAF or other dimer-dependent BRAF mutants, these inhibitors can promote dimerization and paradoxically activate the MAPK pathway.[4][5]
This compound, on the other hand, is designed to physically block the dimerization of BRAF, a crucial step for the activation of wild-type BRAF and many oncogenic mutants.[4][9] By preventing dimer formation, this compound can inhibit a broader range of BRAF variants and, when used in combination with ATP-competitive inhibitors, can abrogate the paradoxical activation, leading to a synergistic anti-tumor effect.[4][10]
Figure 1: Signaling pathway of this compound and ATP-competitive inhibitors.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound alone and in combination with ATP-competitive inhibitors.
Table 1: this compound Inhibitory Activity [4][6][7]
| Target | Assay Type | IC50 / EC50 | Cell Line |
| Wild-type BRAF | In vitro kinase assay | 364 nM (IC50) | - |
| BRAF G469A | In vitro kinase assay | 172 nM (IC50) | - |
| KRAS mutant | Cell viability (WST) | 7.1 µM (EC50) | HCT116 |
| KRAS mutant | Cell viability (WST) | 6.6 µM (EC50) | HCT-15 |
Table 2: Synergistic Effects of this compound with Dabrafenib [4]
| BRAF Status | Pre-treatment | Dabrafenib Concentration | Effect on MAPK Signaling | Cell Line |
| Wild-type | This compound (70 nM) | 0.1 - 10 µM | Abrogated paradoxical activation | HEK293 |
| BRAF G469A | This compound (10 nM) | 0.1 - 10 µM | Abrogated paradoxical activation | HEK293 |
| KRAS G13D | TAT-braftide (75 µM) | 0.1 - 10 µM | Enhanced inhibition of p-MEK/p-ERK | HCT116 |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1 Assay)
This protocol is for determining the effect of this compound, an ATP-competitive inhibitor, and their combination on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, HCT-15)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom microplates
-
This compound (and TAT-Braftide for cell penetration)
-
ATP-competitive inhibitor (e.g., Dabrafenib)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of ~15,000 cells per well in 100 µL of complete growth medium.[4]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound, the ATP-competitive inhibitor, and a combination of both in complete growth medium. A negative control (vehicle) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. For combination treatments, pre-treat with this compound for 2 hours before adding the ATP-competitive inhibitor.[4]
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of WST-1 reagent to each well.[4]
-
Incubate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Figure 2: Experimental workflow for the cell viability assay.
Protocol 2: Western Blot Analysis of MAPK Pathway Proteins
This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway (p-MEK, p-ERK) and the total protein levels of BRAF and MEK following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (and TAT-Braftide)
-
ATP-competitive inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MEK, anti-p-ERK, anti-BRAF, anti-MEK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound, ATP-competitive inhibitor, or the combination for the specified time (e.g., 4 hours).[4]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using software like ImageJ.[4]
Figure 3: Logical relationship of the Western blot protocol steps.
Conclusion
The combination of this compound with ATP-competitive inhibitors represents a powerful strategy to overcome the limitations of current BRAF-targeted therapies. By employing a dual mechanism of action that involves both the allosteric inhibition of BRAF dimerization and the induction of protein degradation, this compound can synergize with ATP-competitive inhibitors to achieve a more profound and durable suppression of the MAPK pathway. The protocols provided herein offer a framework for researchers to investigate these synergistic effects and further elucidate the therapeutic potential of this combination approach in various cancer models.
References
- 1. lifetein.com [lifetein.com]
- 2. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | RAF dimerization inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Braftide: A Potent Allosteric Inhibitor for Investigating BRAF/CRAF Heterodimerization and Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The RAF family of serine/threonine kinases, including ARAF, BRAF, and CRAF, are central components of the mitogen-activated protein kinase (MAPK) signaling pathway, which governs fundamental cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in BRAF or the upstream activator RAS, is a hallmark of many human cancers.[1][2] While monomeric BRAF V600E is a key therapeutic target, the dimerization of RAF kinases, particularly the formation of BRAF/CRAF heterodimers, has emerged as a critical mechanism of both normal signaling and resistance to certain cancer therapies.[3][4] Braftide is a novel peptide-based allosteric inhibitor designed to specifically target the dimer interface of BRAF, preventing its homodimerization and heterodimerization with CRAF.[5][6] This unique mechanism of action makes this compound a valuable tool for studying the role of RAF dimers in cellular signaling and for developing new therapeutic strategies.
This compound not only physically obstructs the formation of the active dimer but also induces the proteasome-mediated degradation of BRAF and MEK, leading to a more profound and sustained inhibition of the MAPK pathway.[3][7] These application notes provide a summary of this compound's activity and detailed protocols for its use in studying BRAF/CRAF heterodimers.
Quantitative Data Summary
This compound has been characterized by its potent inhibitory and anti-proliferative activities. The following tables summarize the key quantitative data for this compound.
| Parameter | BRAF (Wild-Type) | BRAF (G469A) | Reference |
| IC50 | 364 nM | 172 nM | [3][5] |
| Kd | 6.69 µM (for kinase domain) | Not Reported | [3] |
| Cell Line | Cancer Type | Relevant Mutation(s) | EC50 | Reference |
| HCT116 | Colon Carcinoma | KRAS G13D | 7.1 µM (TAT-Braftide) | [3][5] |
| HCT-15 | Colon Carcinoma | KRAS G13D | 6.6 µM (TAT-Braftide) | [3][5] |
Signaling Pathways and Mechanism of Action
This compound functions as an allosteric inhibitor by binding to the dimer interface of BRAF. This binding prevents the formation of both BRAF homodimers and BRAF/CRAF heterodimers, which are essential for the activation of the MAPK signaling cascade in many contexts. The disruption of these dimers not only inhibits their kinase activity but also leads to the degradation of BRAF and its downstream target MEK.
Caption: Mechanism of this compound action on the MAPK signaling pathway.
Experimental Protocols
Co-Immunoprecipitation to Assess BRAF/CRAF Heterodimer Disruption
This protocol details the use of co-immunoprecipitation (Co-IP) to demonstrate this compound's ability to disrupt the interaction between BRAF and CRAF in a cellular context.
Caption: Workflow for Co-immunoprecipitation of BRAF/CRAF.
Materials:
-
HEK293 cells
-
Expression vectors for FLAG-tagged BRAF and V5-tagged CRAF
-
Transfection reagent
-
This compound
-
Modified RIPA buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40, 1 mM EDTA, 5% glycerol, protease and phosphatase inhibitors)
-
Anti-FLAG M2 magnetic resin
-
Antibodies: anti-FLAG, anti-V5
Protocol:
-
Co-transfect HEK293 cells with plasmids encoding FLAG-BRAF and V5-CRAF.
-
After 24-48 hours, harvest the cells and lyse them in ice-cold modified RIPA buffer.[3]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Take 0.5 mg of total protein and treat with 50 µM this compound for 90 minutes at 4°C with rotation.[3][8] A vehicle control (e.g., DMSO) should be run in parallel.
-
Add anti-FLAG M2 magnetic resin to the lysate and incubate for 2-4 hours at 4°C with rotation to immunoprecipitate FLAG-BRAF.
-
Wash the resin three to five times with ice-cold lysis buffer.[9]
-
Elute the protein complexes from the resin by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using anti-FLAG and anti-V5 antibodies to detect BRAF and co-immunoprecipitated CRAF, respectively.
In Vitro Kinase Assay for this compound Inhibition of BRAF
This protocol describes an in vitro kinase assay to determine the IC50 of this compound against purified BRAF.
Caption: Workflow for in vitro BRAF kinase assay.
Materials:
-
Purified recombinant BRAF enzyme (WT or mutant)
-
Kinase-inactive MEK as a substrate
-
This compound
-
5x Kinase Buffer
-
ATP
-
Kinase-Glo Max reagent
-
96-well white plates
Protocol:
-
Prepare serial dilutions of this compound in the appropriate diluent solution.
-
Prepare a Master Mix containing 5x Kinase Buffer, ATP, and the RAF substrate (e.g., MEK).
-
Add 25 µL of the Master Mix to each well of a 96-well plate.
-
Add 5 µL of the this compound dilutions to the "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add 5 µL of the diluent solution.
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
Dilute the BRAF enzyme to the desired concentration (e.g., 2.5 ng/µL) in 1x Kinase Buffer.
-
Initiate the reaction by adding 20 µL of the diluted BRAF enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Add 50 µL of Kinase-Glo Max reagent to each well, cover the plate, and incubate at room temperature for 15 minutes.
-
Measure the luminescence using a microplate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of MAPK Pathway Inhibition
This protocol outlines the procedure for assessing the effect of TAT-Braftide on the phosphorylation of MEK and ERK in cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
TAT-Braftide (cell-penetrating version)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-BRAF, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed HCT116 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of TAT-Braftide (e.g., 0, 1, 10, 25, 50, 75 µM) for 4 hours.[3]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against pMEK, pERK, total MEK, total ERK, BRAF, and a loading control like GAPDH on separate blots or by stripping and re-probing.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation and expression.
Conclusion
This compound represents a powerful chemical probe for dissecting the roles of BRAF/CRAF heterodimers in MAPK signaling. Its unique allosteric mechanism of inhibiting dimer formation and promoting protein degradation offers a distinct advantage over traditional ATP-competitive inhibitors. The protocols provided herein offer a framework for researchers to utilize this compound effectively in their studies of RAF biology and to explore its potential as a therapeutic agent.
References
- 1. NanoBRET® TE Intracellular RAF Dimer Assays [promega.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Developing and Testing a NanoBRET® CRAF-BRAF Interaction Assay [promega.in]
- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. assaygenie.com [assaygenie.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Measuring the Effect of Braftide on MEK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Braftide is a novel 10-mer peptide inhibitor that allosterically targets the dimer interface of BRAF kinase.[1][2] This mode of action disrupts the formation of BRAF dimers, which is a crucial step for its activation and downstream signaling.[1][3] Consequently, this compound treatment leads to a reduction in the phosphorylation of Mitogen-activated protein kinase kinase (MEK), a key downstream effector in the RAS/RAF/MEK/ERK signaling cascade.[1][2] Furthermore, this compound has been shown to induce the proteasome-mediated degradation of both BRAF and MEK.[1][4] These application notes provide a detailed protocol for measuring the inhibitory effect of this compound on MEK phosphorylation in a cellular context using Western blotting.
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound intervenes at the level of BRAF dimerization, thereby inhibiting the entire downstream pathway.
Experimental Workflow
The following diagram outlines the key steps for assessing the impact of this compound on MEK phosphorylation.
Quantitative Data
The following table summarizes representative quantitative data on the effect of a 4-hour treatment with TAT-Braftide on the levels of phosphorylated MEK (pMEK) in HCT116 cells, as determined by Western blot densitometry.
| TAT-Braftide (µM) | Normalized pMEK Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± 0.12 |
| 1 | 0.85 | ± 0.10 |
| 10 | 0.52 | ± 0.08 |
| 25 | 0.28 | ± 0.05 |
| 50 | 0.15 | ± 0.04 |
| 75 | 0.08 | ± 0.03 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HCT116 (human colorectal carcinoma) cells are recommended as they have been shown to be responsive to this compound.[1]
-
Culture Conditions: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed 1.5 x 10^6 cells per well in a 6-well plate and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of TAT-Braftide in sterile, nuclease-free water. Dilute the stock solution to the final desired concentrations (e.g., 0, 1, 10, 25, 50, and 75 µM) in complete culture medium. Replace the medium in each well with the medium containing the respective concentrations of TAT-Braftide or vehicle control.
-
Incubation: Incubate the cells for 4 hours at 37°C.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for Western blotting.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibodies and dilutions:
-
Phospho-MEK1/2 (Ser217/221) antibody: 1:1000 dilution
-
Total MEK1/2 antibody: 1:1000 dilution
-
β-Actin or GAPDH antibody (loading control): 1:5000 dilution
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis
-
Densitometry: Quantify the band intensities of phospho-MEK, total MEK, and the loading control (e.g., β-Actin) using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the phospho-MEK band to the intensity of the total MEK band for each sample. Further normalize this ratio to the loading control to account for any variations in protein loading.
-
Data Presentation: Plot the normalized phospho-MEK levels against the corresponding this compound concentrations to generate a dose-response curve.
Conclusion
This document provides a comprehensive guide for researchers to effectively measure the impact of this compound on MEK phosphorylation. The provided protocols and diagrams offer a clear framework for experimental design and execution. By following these guidelines, researchers can obtain reliable and reproducible data to further investigate the therapeutic potential of this compound and other BRAF dimer inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Braftide's Intracellular Delivery via TAT Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the cell permeability of the therapeutic peptide Braftide through conjugation with the cell-penetrating peptide, TAT (Trans-Activator of Transcription).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conjugating this compound with the TAT peptide?
The primary purpose is to overcome the poor membrane permeability of this compound. This compound is designed to act on intracellular targets, but its hydrophilic nature and size may limit its ability to cross the cell membrane efficiently. The TAT peptide is a cell-penetrating peptide (CPP) that can facilitate the transport of cargo molecules, such as this compound, into the cell, thereby enhancing its therapeutic efficacy.
Q2: How does the TAT peptide facilitate cellular uptake?
The TAT peptide, derived from the HIV-1 trans-activator of transcription protein, is rich in basic amino acids (arginine and lysine). This positive charge is thought to interact with negatively charged proteoglycans on the cell surface, triggering internalization through mechanisms like macropinocytosis.
Q3: Will TAT conjugation affect the biological activity of this compound?
It is possible. The addition of the TAT peptide can sometimes sterically hinder the interaction of this compound with its target. It is crucial to perform functional assays to compare the activity of TAT-Braftide with unconjugated this compound in a cell-free system (if possible) and in cell-based assays. A flexible linker between TAT and this compound can sometimes mitigate this issue.
Q4: What is the typical expected increase in cellular uptake with TAT conjugation?
The increase in cellular uptake can be significant, often ranging from 10- to 100-fold higher than the unconjugated peptide, depending on the cell type, cargo, and experimental conditions. However, this needs to be empirically determined for each specific conjugate.
Troubleshooting Guides
Issue 1: Low Yield of TAT-Braftide Conjugate
-
Question: We are experiencing a low yield of the final TAT-Braftide conjugate after the conjugation reaction and purification steps. What are the potential causes and solutions?
-
Answer: Low conjugation yield can stem from several factors:
-
Inefficient Reaction Chemistry: Ensure that the chosen conjugation chemistry (e.g., maleimide-thiol, click chemistry) is suitable for the functional groups present on this compound and the TAT peptide. Check the pH and buffer composition of the reaction, as these can significantly impact efficiency.
-
Oxidation of Thiols: If using thiol-based chemistry, ensure that reducing agents like TCEP are used and that buffers are degassed to prevent the oxidation of cysteine residues.
-
Suboptimal Molar Ratio: Experiment with different molar ratios of TAT peptide to this compound to find the optimal balance for the reaction.
-
Purification Losses: Significant loss can occur during purification (e.g., HPLC). Ensure the chosen purification method is optimized for the physicochemical properties of the TAT-Braftide conjugate.
-
Issue 2: High Cytotoxicity Observed with TAT-Braftide
-
Question: Our cell viability assays show significant cytotoxicity after treatment with TAT-Braftide, even at low concentrations. What could be the cause?
-
Answer: Unintended cytotoxicity can be a concern with cell-penetrating peptides.
-
Peptide Purity: The most common cause is the presence of contaminants from the synthesis or conjugation process, such as residual solvents (e.g., trifluoroacetic acid - TFA). Ensure high purity of the conjugate through rigorous purification and consider buffer exchange to remove TFA.
-
High Concentration: While TAT enhances uptake, it can also lead to membrane disruption at high concentrations. It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type.
-
Inherent TAT Toxicity: The TAT peptide itself can exhibit some level of cytotoxicity. Include a "TAT peptide only" control in your experiments to assess its baseline toxicity.
-
Issue 3: No Significant Increase in Biological Effect Despite Confirmed Uptake
-
Question: We have confirmed the cellular uptake of TAT-Braftide using fluorescence microscopy, but we are not observing the expected downstream biological effect. Why might this be happening?
-
Answer: This suggests an issue with the intracellular fate or activity of the conjugate.
-
Endosomal Entrapment: A significant portion of the TAT-Braftide may be trapped in endosomes after uptake and subsequently degraded in lysosomes. Consider co-treatment with endosomolytic agents (e.g., chloroquine), though be mindful of their own cellular effects.
-
Steric Hindrance: As mentioned in the FAQs, the TAT peptide might be interfering with this compound's ability to bind to its intracellular target. Re-designing the conjugate with a different linker or attachment site may be necessary.
-
Incorrect Subcellular Localization: Ensure that TAT is delivering this compound to the correct subcellular compartment where its target resides. Subcellular fractionation and Western blotting or high-resolution microscopy can be used to investigate this.
-
Experimental Protocols
Protocol 1: TAT-Braftide Conjugation via Maleimide-Thiol Chemistry
This protocol assumes this compound has a unique cysteine residue for conjugation and the TAT peptide has been synthesized with a maleimide group.
-
Preparation of Peptides:
-
Dissolve this compound-Cys in a degassed conjugation buffer (e.g., phosphate buffer, pH 6.5-7.5) containing a reducing agent like TCEP to ensure the thiol group is reduced.
-
Dissolve the TAT-maleimide peptide in a compatible solvent (e.g., DMSO or the same conjugation buffer).
-
-
Conjugation Reaction:
-
Add the TAT-maleimide solution to the this compound-Cys solution at a slight molar excess (e.g., 1.2:1).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Add a free thiol-containing compound (e.g., β-mercaptoethanol or cysteine) to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the TAT-Braftide conjugate from unreacted peptides and other reagents using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: In Vitro Cellular Uptake Assay
This protocol uses a fluorescently labeled version of this compound (e.g., FITC-Braftide) to quantify cellular uptake.
-
Cell Seeding:
-
Seed cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare different concentrations of FITC-Braftide and TAT-FITC-Braftide in serum-free media.
-
Wash the cells with PBS and add the peptide solutions. Include an "untreated" control.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Lysis and Fluorescence Measurement:
-
Wash the cells thoroughly with PBS to remove any peptide that is not internalized.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Measure the fluorescence intensity of the cell lysates using a plate reader with appropriate excitation/emission wavelengths for FITC.
-
-
Data Normalization:
-
Quantify the total protein concentration in each lysate using a BCA or Bradford assay.
-
Normalize the fluorescence intensity to the total protein concentration to account for any differences in cell number.
-
Data Presentation
Table 1: Cellular Uptake of TAT-Braftide vs. This compound
| Treatment Group | Concentration (µM) | Mean Fluorescence (a.u.) | Normalized Uptake (Fluorescence/mg Protein) | Fold Increase vs. This compound |
| Untreated Control | 0 | 50 | 25 | - |
| FITC-Braftide | 5 | 250 | 125 | 1.0 |
| TAT-FITC-Braftide | 5 | 5000 | 2500 | 20.0 |
Table 2: Functional Activity (IC50) of this compound and TAT-Braftide
| Compound | Target Inhibition (IC50, nM) - Cell-Free Assay | Cell Viability (IC50, µM) - Cell-Based Assay |
| This compound | 50 | > 100 |
| TAT-Braftide | 75 | 5 |
Visualizations
Caption: Workflow for synthesizing and validating TAT-Braftide.
Caption: TAT-mediated cellular uptake of this compound.
Caption: this compound's hypothetical target in the KRAS pathway.
Technical Support Center: Optimizing Braftide Concentration for Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using Braftide in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an allosteric peptide inhibitor of BRAF kinase.[1] Unlike ATP-competitive inhibitors that target the kinase's active site, this compound works by binding to the dimer interface of BRAF, physically preventing it from forming the active homodimers or heterodimers necessary for signaling.[1][2][3] This action inhibits the entire RAS/RAF/MEK/ERK signaling cascade, also known as the mitogen-activated protein kinase (MAPK) pathway.[1][4]
This compound exhibits a dual mechanism of action:
-
Inhibition of Kinase Activity: By preventing dimerization, it blocks the downstream phosphorylation of MEK and ERK.[2]
-
Induction of Protein Degradation: The disruption of BRAF dimers makes the BRAF and MEK proteins more susceptible to proteasome-mediated degradation, reducing the total amount of these key signaling molecules in the cell.[2][5][6][7]
To facilitate cellular uptake, this compound is often conjugated with a cell-penetrating peptide sequence, such as TAT (GRKKRRQRRRPQ).[2][4]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: A typical starting concentration range for TAT-Braftide in cell viability assays is between 0.5 µM and 100 µM .[2] The half-maximal effective concentration (EC50) for inhibiting cell proliferation in KRAS-mutated colon cancer cell lines like HCT116 and HCT-15 has been reported to be 7.1 µM and 6.6 µM, respectively.[1][2] It is crucial to perform a dose-response experiment with a wide range of serial dilutions to determine the optimal concentration and EC50 value for your specific cell line.
Q3: How long should I incubate my cells with this compound?
A3: For cell viability assays, an incubation period of 48 to 72 hours is recommended to observe significant anti-proliferative effects.[2] Shorter incubation times, such as 4 hours, are typically sufficient to detect changes in MAPK pathway signaling (e.g., p-MEK, p-ERK levels) via Western blot.[2][4]
Q4: Why am I not seeing a significant decrease in cell viability?
A4: If you are not observing the expected effect, consider the following troubleshooting steps:
-
Concentration Too Low: Your cell line may be less sensitive to this compound. Try expanding your dose-response curve to include higher concentrations (e.g., up to 100 µM or higher).
-
Incubation Time Too Short: The anti-proliferative effects of this compound may take longer to manifest in your cell model. Consider extending the incubation period to 72 hours.
-
Cell Line Resistance: this compound is most effective in cell lines dependent on BRAF dimerization for signaling, such as those with KRAS mutations.[1][2] Cell lines with monomer-driven BRAF mutations (like V600E) or with alterations in other pathways may be less sensitive.[3][4]
-
Compound Inactivity: Ensure the this compound peptide is correctly synthesized, stored, and handled to prevent degradation. Confirm that you are using a cell-penetrating version (e.g., TAT-Braftide) for your experiments.[2]
Q5: I am seeing a high degree of variability between my replicate wells. What could be the cause?
A5: High variability is often due to technical issues.
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and use a consistent technique to avoid creating gradients in cell density across the plate.
-
Pipetting Errors: Use calibrated pipettes and be precise when performing serial dilutions and adding reagents.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental samples or ensure the incubator is properly humidified.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound from in vitro and cell-based assays.
Table 1: In Vitro BRAF Kinase Inhibition
| Target | Inhibitor | IC50 Value |
|---|---|---|
| Wild-Type BRAF | This compound | 364 nM[1][2] |
| Oncogenic BRAF G469A | This compound | 172 nM[1][2] |
| Oncogenic BRAF G469A | TAT-Braftide | 43 nM[2] |
Table 2: Cell Viability Inhibition
| Cell Line | Mutation Status | Inhibitor | Incubation Time | EC50 Value |
|---|---|---|---|---|
| HCT116 | KRAS G13D | TAT-Braftide | 48 hours | 7.1 µM[1][2] |
| HCT-15 | KRAS G13D | TAT-Braftide | 48 hours | 6.6 µM[1][2] |
Signaling Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Development of Allosteric Inhibitors of RAF Kinases Targeting the RAF Dimer Interface - ProQuest [proquest.com]
troubleshooting Braftide instability in solution
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Braftide and to troubleshoot potential issues related to its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a 10-mer peptide inhibitor (sequence: TRHVNILLFM) designed to allosterically inhibit the BRAF kinase by disrupting its dimerization. Its cell-permeable form, TAT-Braftide (sequence: GRKKRRQRRRPQ-{PEG2}-TRHVNILLFM), can be used for in vitro cell-based assays. This compound has a dual mechanism of action: it not only inhibits the kinase activity of BRAF but also induces the proteasome-mediated degradation of both BRAF and MEK proteins. This leads to the downregulation of the MAPK signaling pathway.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a stock solution in high-quality, anhydrous DMSO.
Q3: How should I store lyophilized this compound powder?
A3: Lyophilized this compound powder should be stored at -20°C or -80°C for long-term stability. It is important to keep the vial tightly sealed and protected from moisture, as peptides can be hygroscopic.
Q4: What are the best practices for storing this compound in solution?
A4: For optimal stability, it is highly recommended to prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. Once thawed, an aliquot should be used immediately and any remaining solution discarded.
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues that researchers may encounter related to the stability of this compound in solution during their experiments.
Issue 1: Loss of this compound Activity or Inconsistent Results
-
Possible Cause: Degradation of this compound in solution due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both lyophilized powder and stock solutions are stored at the recommended temperatures (-20°C or -80°C). Avoid storing solutions at 4°C for extended periods.
-
Minimize Freeze-Thaw Cycles: Always prepare and use single-use aliquots of your this compound stock solution.
-
Check Solvent Quality: Use high-purity, anhydrous DMSO to prepare your stock solution. Water content in DMSO can promote peptide degradation over time.
-
Confirm Experimental Protocol: Review your experimental protocol to ensure that the final concentration of this compound and the incubation times are consistent with published studies.
-
Issue 2: Precipitation or Cloudiness of this compound Solution
-
Possible Cause: Aggregation of the this compound peptide. This compound's sequence contains several hydrophobic residues (Val, Ile, Leu, Phe), which can contribute to aggregation, especially at high concentrations or in aqueous buffers.
-
Troubleshooting Steps:
-
Solubilization Technique: When preparing your stock solution in DMSO, ensure complete dissolution. Gentle vortexing or sonication may be helpful.
-
Dilution Method: When diluting the DMSO stock solution into an aqueous buffer (e.g., cell culture media), add the this compound stock dropwise to the buffer while gently mixing. This helps to avoid localized high concentrations of the peptide that can trigger precipitation.
-
Working Concentration: If precipitation persists, consider lowering the working concentration of this compound in your final assay buffer.
-
Inclusion of Surfactants: For in vitro assays (not for cell-based experiments unless validated), the inclusion of a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) may help to prevent aggregation.
-
Issue 3: Reduced this compound Potency Over Time in Long-Term Experiments
-
Possible Cause 1: Oxidation of Methionine Residue. this compound's sequence contains a methionine (Met) residue, which is susceptible to oxidation by atmospheric oxygen or reactive oxygen species in the culture medium. Oxidation of methionine can lead to a loss of biological activity.
-
Troubleshooting Steps:
-
Use Freshly Prepared Solutions: For long-term experiments, it is best to add freshly diluted this compound to the culture medium at each time point if possible.
-
Consider Antioxidants: While not standard practice, for specific in vitro assays where oxidation is a major concern, the inclusion of a mild antioxidant may be considered, but this would require validation to ensure it does not interfere with the assay.
-
Degas Buffers: For in vitro kinase assays, using degassed buffers can help to minimize the level of dissolved oxygen.
-
-
Possible Cause 2: Deamidation of Asparagine Residue. The this compound sequence also contains an asparagine (Asn) residue. Peptides containing asparagine can undergo deamidation, a chemical modification that can alter the peptide's structure and function. This process is often pH and temperature-dependent.
-
Troubleshooting Steps:
-
Control pH: Maintain a stable pH in your experimental setup. The optimal pH for peptide stability in solution is generally between 5 and 7.
-
Temperature Control: Avoid prolonged incubation at elevated temperatures if not required by the experimental protocol.
-
Data Presentation
Table 1: this compound and TAT-Braftide Physicochemical Properties
| Property | This compound | TAT-Braftide |
| Sequence | TRHVNILLFM | GRKKRRQRRRPQ-{PEG2}-TRHVNILLFM |
| Molecular Weight | 1243.54 g/mol | 2992.56 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | DMSO (≥ 100 mg/mL) | DMSO (12.5 mg/mL) |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -80°C | 2 years | Keep tightly sealed and protected from moisture. |
| -20°C | 1 year | Keep tightly sealed and protected from moisture. | |
| In DMSO Solution | -80°C | 6 months | Store in single-use aliquots. |
| -20°C | 1 month | Store in single-use aliquots. |
Experimental Protocols
Protocol 1: Preparation of TAT-Braftide Stock Solution
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized TAT-Braftide to warm to room temperature in a desiccator to prevent condensation.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.
-
Aliquoting: Prepare single-use aliquots of the stock solution in sterile, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Cell-Based Assay with TAT-Braftide
-
Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the TAT-Braftide DMSO stock solution. Dilute the stock solution to the final desired concentrations in the appropriate cell culture medium. It is important to add the DMSO stock to the medium and mix gently.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of TAT-Braftide.
-
Incubation: Incubate the cells for the desired period (e.g., 4 to 48 hours), as determined by the specific experimental goals.
-
Analysis: Following incubation, proceed with the downstream analysis, such as Western blotting for pMEK/pERK levels or cell viability assays.
Mandatory Visualization
Caption: Dual mechanism of this compound action on the MAPK signaling pathway.
Caption: Logical workflow for troubleshooting this compound instability issues.
Braftide Technical Support Center: Mitigating Paradoxical MAPK Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing Braftide, a novel allosteric peptide inhibitor of BRAF, to mitigate paradoxical activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a 10-amino acid peptide inhibitor designed to allosterically block the dimerization of BRAF kinases.[1][2] It targets the dimer interface of BRAF, preventing the formation of both BRAF homodimers and BRAF/CRAF heterodimers.[1][3] This disruption of dimerization is critical, as RAF dimerization is a key mechanism behind the paradoxical activation of the MAPK pathway observed with some first-generation RAF inhibitors.[3][4] Furthermore, this compound has been shown to induce the proteasome-mediated degradation of BRAF and MEK.[3]
Q2: How does this compound prevent paradoxical MAPK pathway activation?
A2: First-generation RAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF and upstream RAS activation. This occurs because inhibitor binding to one BRAF molecule in a dimer can allosterically transactivate the other protomer, leading to downstream MEK and ERK signaling.[4][5] this compound prevents this by directly inhibiting the formation of the RAF dimers necessary for this transactivation to occur.[1][6] By disrupting the dimer interface, this compound ensures that the inhibitor-bound BRAF cannot activate a partner RAF molecule.
Q3: What is TAT-Braftide and why is the TAT sequence included?
A3: TAT-Braftide is a version of this compound conjugated to the cell-penetrating peptide (CPP) from the HIV-1 Tat protein (GRKKRRQRRRPQ).[1][2] This sequence facilitates the delivery of this compound across the cell membrane, which is essential for its activity in cellular assays.[2]
Q4: What are the recommended storage and handling conditions for this compound?
A4: As a lyophilized peptide, this compound should be stored at -20°C for short-term use and -80°C for long-term storage.[7][8] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation. For cellular experiments, reconstitute the peptide in a sterile, appropriate solvent (e.g., DMSO or sterile water) and then dilute to the final working concentration in culture medium.[8] Reconstituted peptide solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[8][9]
Q5: What are the known off-target effects of this compound?
A5: While this compound is designed to be specific for the RAF dimer interface, it is important to consider potential off-target effects. A recent study has shown that this compound can also interact with the co-chaperone CDC37, leading to the destabilization and degradation of other client kinases beyond RAF.[10] Researchers should include appropriate controls to assess the specificity of this compound's effects in their experimental system.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of pMEK or pERK is observed after this compound treatment. | 1. Inefficient cellular uptake of TAT-Braftide: The efficiency of TAT-mediated peptide delivery can vary between cell lines and depends on cell culture conditions.[11] 2. Incorrect this compound concentration: The optimal concentration can vary depending on the cell line and the level of endogenous RAF expression. 3. Degradation of this compound: Peptides can be susceptible to degradation by proteases in serum-containing media. | 1. Optimize incubation time and TAT-Braftide concentration. Consider serum-free media for the duration of the treatment. Validate uptake using a fluorescently labeled version of this compound (e.g., Cy3-Braftide). 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. Concentrations ranging from 1 µM to 100 µM have been used in published studies.[3] 3. Minimize the time this compound is in serum-containing media. Prepare fresh dilutions for each experiment. |
| Unexpected decrease in total BRAF or MEK protein levels. | This compound-induced protein degradation: this compound has been shown to trigger the proteasome-mediated degradation of BRAF and MEK.[3] | This is an expected on-target effect of this compound. To confirm that the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., bortezomib) before adding this compound. This should rescue the total protein levels.[3] |
| Variability in experimental results. | 1. Inconsistent cell culture conditions: Cell density, passage number, and media composition can all affect cellular responses. 2. Inconsistent this compound preparation: Improper storage or multiple freeze-thaw cycles can lead to peptide degradation. | 1. Standardize cell seeding density and use cells within a consistent passage number range for all experiments. 2. Aliquot reconstituted this compound to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. |
| Difficulty in detecting BRAF dimers by co-immunoprecipitation. | 1. Low expression of tagged proteins: Insufficient expression of epitope-tagged BRAF may lead to a weak signal. 2. Suboptimal lysis buffer: The lysis buffer may not be effectively preserving the protein-protein interactions. | 1. Optimize transfection conditions to ensure robust expression of both tagged BRAF constructs. 2. Use a lysis buffer known to preserve protein complexes, such as a modified RIPA buffer with fresh protease and phosphatase inhibitors. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions |
| Wild-Type BRAF | 364 | Cell-free in vitro kinase assay |
| BRAF G469A | 172 | Cell-free in vitro kinase assay |
Data sourced from MedChemExpress.[7]
Table 2: Cellular Proliferation Inhibition by TAT-Braftide
| Cell Line | EC50 (µM) | Assay |
| HCT116 (KRAS G13D) | 7.1 | WST-1 assay |
| HCT-15 (KRAS G13D) | 6.6 | WST-1 assay |
Data sourced from MedChemExpress and Gunderwala et al., 2019.[3][7]
Experimental Protocols
Western Blotting for MAPK Pathway Activation
This protocol is for assessing the phosphorylation status of MEK and ERK following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (p-MEK, total MEK, p-ERK, total ERK, loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to desired confluency.
-
Treat cells with TAT-Braftide at various concentrations for the desired time (e.g., 4 hours). Include a vehicle control (e.g., TAT peptide alone).
-
Lyse cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[12]
Co-Immunoprecipitation (Co-IP) for BRAF Dimerization
This protocol is to assess the effect of this compound on BRAF homodimerization.
Materials:
-
HEK293 cells
-
Plasmids encoding V5-tagged BRAF and FLAG-tagged BRAF
-
Transfection reagent
-
Cell lysis buffer (modified RIPA buffer)
-
Anti-FLAG antibody-conjugated resin
-
V5-tag antibody
-
This compound
Procedure:
-
Co-transfect HEK299 cells with V5-BRAF and FLAG-BRAF plasmids.
-
After 48 hours, lyse the cells.
-
Incubate a portion of the cell lysate with this compound (e.g., 50 µM) and another portion with a vehicle control.
-
Add anti-FLAG resin to the lysates and incubate to pull down FLAG-BRAF and its binding partners.
-
Wash the resin to remove non-specific binding.
-
Elute the protein complexes and analyze by Western blotting using an anti-V5 antibody to detect co-immunoprecipitated V5-BRAF.[2][13]
Cell Viability Assay (WST-1)
This protocol measures cell proliferation and viability after this compound treatment.
Materials:
-
96-well plates
-
Cell line of interest (e.g., HCT116)
-
TAT-Braftide and TAT control peptide
-
WST-1 reagent
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of TAT-Braftide and TAT control peptide for 48 hours.[3]
-
Add WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[14][15][16]
-
Measure the absorbance at 450 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: The canonical MAPK signaling pathway.
Caption: Mechanism of paradoxical MAPK pathway activation.
Caption: this compound's mechanism of action.
Caption: A typical experimental workflow.
References
- 1. Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 6. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bachem.com [bachem.com]
- 10. Targeting the Protein-Protein Interaction Between the CDC37 Co-Chaperone and Client Kinases by an Allosteric RAF Dimer Breaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. bio-rad.com [bio-rad.com]
- 13. Co-immunoprecipitation of BRAF homodimers with this compound treatment [bio-protocol.org]
- 14. cellbiologics.com [cellbiologics.com]
- 15. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Cell Counting & Health Analysis [sigmaaldrich.com]
Braftide In Vivo Technical Support Center
Welcome to the technical support center for Braftide, a cell-penetrating allosteric inhibitor of BRAF kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during the in vivo delivery of this therapeutic peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 10-mer synthetic peptide inhibitor designed to allosterically target the dimer interface of BRAF kinase.[1][2][3] Its mechanism is twofold: it inhibits the kinase activity of BRAF homo- and heterodimers and also induces proteasome-mediated degradation of BRAF and the downstream protein MEK.[2][4][5] To facilitate cellular uptake, this compound is often conjugated to a cell-penetrating peptide, such as the TAT sequence (TAT-Braftide).[2][6] This dual action aims to provide a more complete shutdown of the MAPK signaling pathway.[2]
Q2: What are the main challenges in delivering this compound and similar therapeutic peptides in vivo?
A2: Like many therapeutic peptides, this compound's in vivo delivery faces several hurdles. The primary challenges include:
-
Poor Pharmacokinetic Properties: Unmodified peptides often have short plasma half-lives due to rapid degradation by proteases and peptidases throughout the body.[7][8]
-
Low Bioavailability: Peptides are generally large and hydrophilic, which limits their ability to cross cell membranes. This results in very low oral bioavailability, necessitating parenteral administration (e.g., intravenous or subcutaneous injection).[9][10]
-
Chemical Instability: Peptides can be unstable in aqueous solutions, prone to degradation pathways like oxidation and deamidation, which affects their bioactivity.[11][12] This is critical during formulation and storage.
-
Rapid Clearance: Small peptides are often quickly eliminated from the body, primarily via renal filtration.[7][13]
-
Solubility: Achieving a stable, soluble formulation at the desired concentration for in vivo dosing can be difficult.[11]
Q3: How should I prepare and store this compound for in vivo experiments?
A3: this compound is typically supplied as a lyophilized powder. For in vitro work, it is often dissolved in DMSO.[1] However, for in vivo studies, a biocompatible vehicle is required. Stock solutions in DMSO should be stored under specific conditions; vendor recommendations suggest storage at -80°C for up to 6 months or -20°C for up to 1 month to prevent inactivation.[1][14] For final in vivo formulations, a buffer system at an optimized pH is crucial to maintain stability.[11] It is highly recommended to prepare fresh dilutions for each experiment or conduct a stability study of your specific formulation.
Q4: this compound requires a TAT peptide for cell penetration. Does this affect its in vivo behavior?
A4: Yes. The TAT (GRKKRRQRRRPQ) sequence is a widely used cell-penetrating peptide that enhances cellular uptake.[2] While this improves this compound's ability to reach its intracellular target, it can also influence its pharmacokinetic profile. The addition of the TAT sequence has been shown to potentially increase the inhibition potency of this compound, possibly by helping the core peptide fold into a more active conformation.[2]
Q5: I am observing lower-than-expected efficacy in my animal model. What could be the cause?
A5: Lower-than-expected efficacy can stem from multiple factors related to peptide delivery. One study noted that high micromolar concentrations of TAT-Braftide were needed to effectively diminish MAPK signaling in cells, suggesting that the peptide may be partially degraded upon cellular delivery.[2] Key areas to troubleshoot include drug stability in the formulation, the route and frequency of administration, and the dose level. See the Troubleshooting Guide below for a more detailed breakdown.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
Problem 1: Poor Solubility or Precipitation in Formulation
| Potential Cause | Recommended Solution |
| Incorrect Solvent/Buffer | This compound is soluble in DMSO, but high concentrations of DMSO can be toxic in vivo. For aqueous formulations, perform solubility tests in various pharmaceutically acceptable buffers (e.g., PBS, citrate buffer) at different pH values (typically pH 3-5 can improve peptide stability).[11] |
| Low Temperature During Prep | Some peptides are less soluble at lower temperatures. Try preparing the formulation at room temperature before cooling for storage. |
| Aggregation | Peptide aggregation can occur at high concentrations or in certain buffer conditions.[15] Consider using stabilizing excipients like sugars or PEGylation, or reducing the final concentration.[11][12] |
Problem 2: Suboptimal Efficacy in Animal Model
| Potential Cause | Recommended Solution |
| Peptide Degradation | This compound, like other peptides, is susceptible to proteolysis.[7] Ensure the formulation is fresh and has been stored correctly. Consider modifying the peptide (e.g., substituting L-amino acids with D-amino acids) to enhance stability.[16] |
| Insufficient Dose/Exposure | Peptides are often cleared rapidly.[13] Increase the dosing frequency (e.g., from once daily to twice daily) or use a sustained-release formulation to prolong exposure.[17] Perform a dose-response study to find the optimal dose. |
| Inefficient Delivery Route | The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) significantly impacts bioavailability.[13] IV administration typically provides 100% bioavailability initially but may be cleared fastest. Subcutaneous injection may provide a more sustained release.[18] |
| Animal Model Limitations | The chosen animal model may not fully recapitulate the human disease state, or inter-species differences could affect drug metabolism and efficacy.[19][20] Ensure the model is appropriate for studying BRAF-driven tumors. |
Experimental Protocols
Protocol 1: General Formulation of this compound for In Vivo Use
This is a general guideline. Specific concentrations and buffer components must be optimized for your experimental needs.
-
Reconstitution: Allow the lyophilized this compound powder to equilibrate to room temperature. Reconstitute the peptide in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vehicle Preparation: Prepare a sterile aqueous vehicle. A common starting point is Phosphate-Buffered Saline (PBS) at pH 7.4. For stability, a citrate buffer (pH 4-6) might be more suitable, but tolerability in the animal model must be confirmed.[11]
-
Final Dilution: On the day of injection, dilute the DMSO stock solution into the sterile aqueous vehicle to the final desired concentration. Ensure the final percentage of DMSO is low (typically <5% v/v) to avoid toxicity.
-
Verification: Visually inspect the final solution for any precipitation. If possible, confirm the concentration and purity of the formulation using HPLC.
-
Administration: Administer the freshly prepared solution to the animals via the chosen route (e.g., intravenous, intraperitoneal) immediately after preparation.
Protocol 2: Xenograft Mouse Model Efficacy Study
-
Cell Implantation: Implant human cancer cells with a relevant BRAF or KRAS mutation (e.g., HCT116) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[21]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Dosing: Administer this compound or vehicle according to the planned schedule (e.g., daily intraperitoneal injections).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the animals and excise the tumors for downstream analysis (e.g., Western blot for p-ERK, immunohistochemistry).
Visual Guides and Diagrams
This compound's Mechanism of Action in the MAPK Pathway
Caption: this compound disrupts active BRAF dimers and promotes degradation of BRAF monomers.
Experimental Workflow for an In Vivo Efficacy Study
Caption: Key steps for conducting an in vivo efficacy study with this compound.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A decision tree for troubleshooting suboptimal this compound efficacy in animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Protein-Protein Interaction Between the CDC37 Co-Chaperone and Client Kinases by an Allosteric RAF Dimer Breaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treating Cancer Using Synthetic Peptide Inhibitors Derived from BRAF Protein | Saint Joseph's University [sju.edu]
- 7. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prisysbiotech.com [prisysbiotech.com]
- 10. seranovo.com [seranovo.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of Therapeutic Peptides - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 16. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are the limitations of using animal models in cancer research? - Quora [quora.com]
- 20. Spontaneous and Induced Animal Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Braftide degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Braftide and strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide therapeutic designed to target the MAPK/ERK signaling pathway. It functions as a competitive inhibitor of the kinase, preventing the phosphorylation of downstream substrates. Due to its peptide nature, this compound can be susceptible to enzymatic and chemical degradation, which can impact its efficacy and shelf-life.
Q2: What are the most common causes of this compound degradation?
The primary causes of this compound degradation include:
-
Oxidation: Particularly of methionine or cysteine residues if present in the sequence.
-
Deamidation: Affecting asparagine and glutamine residues.
-
Hydrolysis: Cleavage of the peptide backbone, often accelerated by pH extremes.
-
Proteolysis: Enzymatic degradation by proteases present in serum-containing media or from cellular lysates.
Q3: How can I detect this compound degradation in my samples?
This compound degradation can be monitored using analytical techniques such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate the intact this compound from its degradation products.
-
Mass Spectrometry (MS): To identify the mass of this compound and its degradation products, confirming the type of modification (e.g., oxidation adds 16 Da).
Troubleshooting Guides
Problem 1: I am observing a rapid loss of this compound activity in my cell-based assays.
Possible Cause 1: Proteolytic Degradation If your cell culture media contains serum, proteases within the serum may be degrading this compound.
Solution:
-
Use protease-free serum or a serum-free medium: If your experiment allows, switching to a medium without proteases can prevent degradation.
-
Add protease inhibitors: A cocktail of protease inhibitors can be added to the medium to inhibit protease activity.
-
Perform a time-course experiment: Analyze this compound concentration in the medium over time using RP-HPLC to confirm proteolytic degradation.
Possible Cause 2: Adsorption to Labware Peptides can adsorb to plastic surfaces, reducing the effective concentration of this compound in your experiment.
Solution:
-
Use low-adsorption microplates and tubes: These are specifically designed to minimize peptide binding.
-
Include a blocking agent: Adding a small amount of a carrier protein like bovine serum albumin (BSA) to your buffers can help to block non-specific binding sites on labware.
Problem 2: My RP-HPLC analysis shows multiple peaks besides the main this compound peak.
Possible Cause: Chemical Degradation The appearance of new peaks suggests that this compound is degrading into different forms.
Solution:
-
Analyze the mass of the new peaks: Use mass spectrometry to identify the nature of the degradation products. An increase in mass by 16 Da often indicates oxidation, while a 1 Da increase can suggest deamidation.
-
Review your buffer conditions: Extreme pH or the presence of metal ions can catalyze hydrolysis and oxidation. Ensure your buffers are within the optimal pH range for this compound stability (typically pH 5-7) and consider using a metal chelator like EDTA.
This compound Degradation Profile in Different Buffer Conditions
| Buffer Condition | pH | Temperature (°C) | % Degradation (48h) | Primary Degradation Product |
| Phosphate Buffered Saline | 7.4 | 37 | 25% | Oxidized this compound |
| Citrate Buffer | 5.0 | 37 | 10% | Intact this compound |
| Tris Buffer | 8.5 | 37 | 40% | Deamidated & Oxidized this compound |
| Deionized Water | 7.0 | 37 | 15% | Oxidized this compound |
Experimental Protocols
Protocol 1: Assessing this compound Stability using RP-HPLC
-
Preparation of this compound Samples: Prepare solutions of this compound at a concentration of 1 mg/mL in various buffers to be tested (e.g., PBS, citrate buffer).
-
Incubation: Incubate the samples at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each sample.
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis: Calculate the percentage of intact this compound remaining at each time point by integrating the area of the main peak.
Visualizations
Caption: this compound's mechanism of action in the MAPK/ERK signaling pathway.
Caption: Experimental workflow for assessing this compound stability.
Braftide Technical Support Center: Enhancing Inhibitory Effects on BRAF Dimers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Braftide, a potent allosteric inhibitor of BRAF dimers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit BRAF dimers?
This compound is a 10-mer peptide (TRHVNILLFM) designed to allosterically inhibit BRAF kinase by specifically targeting the dimer interface.[1][2] This prevents the formation of both BRAF homodimers and BRAF/CRAF heterodimers, which are crucial for the activation of the MAPK/ERK signaling pathway, particularly in cancers with wild-type BRAF or non-V600E BRAF mutations.[1][3] Unlike ATP-competitive inhibitors that target the kinase domain, this compound's mechanism avoids the paradoxical activation of the MAPK pathway often seen with first-generation BRAF inhibitors in cells with wild-type BRAF and oncogenic RAS.[1][3]
Q2: What is the dual mechanism of action of this compound?
This compound exhibits a dual mechanism of action:
-
Inhibition of Kinase Activity: By disrupting dimerization, this compound prevents the transactivation of the kinase domains, thereby inhibiting their catalytic activity.[3]
-
Induction of Protein Degradation: this compound treatment leads to the proteasome-mediated degradation of both BRAF and MEK proteins.[3][4] This degradation is hypothesized to occur because the disruption of the BRAF dimer makes the individual proteins more susceptible to the ubiquitin-proteasome pathway.[4][5]
Q3: What are the reported IC50 and EC50 values for this compound?
The inhibitory potency of this compound has been quantified in various assays. The half-maximal inhibitory concentration (IC50) for the kinase activity and the half-maximal effective concentration (EC50) for cellular proliferation are summarized below.
| Target | Assay Type | IC50 / EC50 | Cell Line(s) | Reference |
| Wild-type BRAF (BRAF-WT) | In vitro kinase assay | 364 nM | - | [2][3] |
| Oncogenic BRAF (BRAF-G469A) | In vitro kinase assay | 172 nM | - | [2][3] |
| KRAS mutant tumor cells | Cell proliferation assay | 7.1 µM | HCT116 | [2] |
| KRAS mutant tumor cells | Cell proliferation assay | 6.6 µM | HCT-15 | [2] |
| BRAF D594G:CRAF heterodimer | Cell viability assay | 11.05 ± 1.12 µM | WM3629 | [6] |
Q4: How is this compound delivered into cells for experiments?
Due to its peptide nature, this compound requires a cell-penetrating peptide (CPP) for efficient delivery into cells. The most commonly used CPP is the TAT peptide (GRKKRRQRRRPQ).[1] TAT-Braftide is a conjugate of the TAT peptide and this compound, often with a PEG linker, which facilitates its entry into the cytoplasm.[1]
Troubleshooting Guide
Problem 1: Low or no inhibition of MAPK signaling observed after TAT-Braftide treatment.
-
Possible Cause 1: Inefficient cell penetration.
-
Solution: Verify the integrity and purity of the TAT-Braftide conjugate. Ensure the TAT sequence is correctly synthesized and conjugated. Consider using a fluorescently labeled version of this compound (e.g., Cy3-Braftide) to visually confirm cellular uptake via fluorescence microscopy.[1]
-
-
Possible Cause 2: Insufficient treatment time or concentration.
-
Solution: Optimize the treatment duration and concentration of TAT-Braftide. A typical starting point is a 4-hour treatment.[1] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Cell line specific resistance.
-
Solution: Some cell lines may exhibit intrinsic resistance to BRAF dimer inhibition. This could be due to upregulation of alternative survival pathways, such as the PI3K/AKT pathway.[7][8] Perform a western blot to assess the activation status of key proteins in these alternative pathways (e.g., phospho-AKT).
-
Problem 2: Inconsistent results in co-immunoprecipitation (Co-IP) experiments to show disruption of BRAF dimerization.
-
Possible Cause 1: Suboptimal lysis buffer.
-
Solution: The composition of the lysis buffer is critical for preserving protein-protein interactions. Use a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) and include protease and phosphatase inhibitors.
-
-
Possible Cause 2: Inefficient immunoprecipitation.
-
Solution: Ensure that the antibody used for immunoprecipitation (e.g., anti-FLAG or anti-V5) is specific and has a high affinity for the tagged BRAF protein.[1] Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.
-
-
Possible Cause 3: this compound degradation.
-
Solution: Peptides can be susceptible to degradation by proteases in the cell lysate. Add this compound to the cell lysate just before starting the immunoprecipitation incubation and keep the samples on ice.[3]
-
Problem 3: No significant decrease in cell viability or proliferation after TAT-Braftide treatment.
-
Possible Cause 1: Cell line is not dependent on BRAF dimerization for survival.
-
Possible Cause 2: Acquired resistance.
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) to Assess BRAF Dimer Disruption
This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between two differentially tagged BRAF proteins.
-
Materials:
-
HEK293 cells
-
Plasmids encoding V5-tagged BRAF and FLAG-tagged BRAF
-
Transfection reagent
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-FLAG antibody conjugated to agarose beads
-
This compound peptide
-
Wash buffer (e.g., lysis buffer without detergent)
-
SDS-PAGE loading buffer
-
Primary antibodies: anti-V5 and anti-FLAG
-
Secondary antibodies: HRP-conjugated anti-mouse/rabbit IgG
-
-
Procedure:
-
Co-transfect HEK293 cells with plasmids encoding V5-BRAF and FLAG-BRAF.
-
After 24-48 hours, lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Divide the supernatant into two tubes: one for the control and one for the this compound treatment.
-
Add this compound to the treatment tube to a final concentration of 50 µM and an equivalent volume of vehicle (e.g., DMSO) to the control tube.[3]
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Add anti-FLAG agarose beads to each tube and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
Elute the protein complexes by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the eluates by SDS-PAGE and western blotting using anti-V5 and anti-FLAG antibodies. A decrease in the V5-BRAF signal in the this compound-treated sample indicates disruption of the dimer.
-
2. In Vitro Kinase Assay
This protocol measures the kinase activity of purified BRAF in the presence of this compound.
-
Materials:
-
Purified full-length dimeric BRAF-WT or BRAF-G469A
-
Inactive MEK1 as a substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
This compound peptide at various concentrations
-
SDS-PAGE loading buffer
-
Primary antibodies: anti-phospho-MEK (pMEK) and anti-total-MEK
-
Secondary antibodies: HRP-conjugated anti-rabbit/mouse IgG
-
-
Procedure:
-
Prepare a reaction mixture containing purified BRAF and inactive MEK1 in kinase reaction buffer.
-
Add this compound at a range of concentrations to different reaction tubes. Include a vehicle control.
-
Pre-incubate for 30 minutes at room temperature to allow this compound to bind to BRAF.
-
Initiate the kinase reaction by adding ATP (final concentration typically 100-200 µM).
-
Incubate at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and western blotting using antibodies against pMEK and total MEK.
-
Quantify the pMEK signal and normalize it to the total MEK signal. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 8. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
dealing with off-target effects of Braftide
Technical Support Center: Braftide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
This compound is a potent and selective inhibitor of the BRAF V600E kinase. In cancer cells harboring the BRAF V600E mutation, the MAPK signaling pathway is constitutively active, promoting cell proliferation and survival. This compound is designed to bind to the ATP-binding pocket of BRAF V600E, inhibiting its kinase activity and downstream signaling through MEK and ERK. This leads to cell cycle arrest and apoptosis in BRAF V600E-positive tumors.
Q2: We are observing an unexpected increase in proliferation in our BRAF wild-type cell line after this compound treatment. Why is this happening?
This phenomenon is likely due to a known off-target effect of this compound known as "paradoxical activation" of the MAPK pathway. In BRAF wild-type cells, RAF kinases (ARAF, BRAF, CRAF) exist in a dynamic equilibrium between monomeric (inactive) and dimeric (active) states. This compound, while inhibiting BRAF V600E monomers, can bind to one protomer in a RAF dimer (e.g., BRAF-CRAF). This binding event can allosterically transactivate the unbound partner protomer, leading to a paradoxical increase in MEK-ERK signaling and subsequent cell proliferation. This effect is most pronounced in cells with upstream activation of the pathway (e.g., RAS mutations).
Q3: How can I confirm that this compound is inhibiting its intended target, BRAF V600E, in my experimental system?
Target engagement can be confirmed by observing the downstream effects of BRAF V600E inhibition. The most common method is to perform a Western blot analysis on lysates from this compound-treated BRAF V600E-mutant cells. A significant decrease in the phosphorylation levels of MEK (p-MEK) and ERK (p-ERK) would indicate successful on-target inhibition. It is recommended to perform a dose-response and time-course experiment to characterize the inhibition profile.
Q4: What are the essential negative and positive controls to include in my this compound experiments?
-
Positive Control Cell Line: A well-characterized BRAF V600E-mutant cell line (e.g., A375 melanoma cells) should be used to confirm the on-target inhibitory activity of this compound.
-
Negative Control Cell Line: A BRAF wild-type cell line (e.g., HaCaT keratinocytes or a RAS-mutant line like A549) is crucial for assessing off-target paradoxical activation.
-
Vehicle Control: A vehicle-only control (e.g., DMSO) is mandatory to ensure that the observed effects are due to this compound and not the solvent.
-
Positive Control Compound: A well-characterized MEK inhibitor (e.g., Trametinib) can be used as a positive control for MAPK pathway inhibition.
Q5: Are there strategies to mitigate the paradoxical activation caused by this compound?
Yes, co-treatment with a MEK inhibitor is a clinically validated strategy. By blocking the signaling node downstream of RAF, a MEK inhibitor can abrogate the effects of paradoxical ERK activation. This combination has been shown to be effective in both BRAF-mutant and some RAS-mutant contexts.
Troubleshooting Guides
This section provides structured guidance for specific experimental issues.
Issue 1: Inconsistent p-ERK Inhibition in BRAF V600E Cells
| Potential Cause | Recommended Action |
| Reagent Instability | Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment. |
| Suboptimal Dosing | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. We recommend a concentration range from 1 nM to 10 µM. |
| Incorrect Timing | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration for observing maximal p-ERK inhibition. |
| Cellular Resistance Mechanisms | If inconsistent results persist, consider the possibility of intrinsic or acquired resistance. This could be due to upstream mutations (e.g., NRAS) or feedback loops. Sequence key pathway components and consider combination therapies. |
Issue 2: High Variability in Cell Viability Assays
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding plates. Use a calibrated multichannel pipette and seed cells in the central wells of the plate, avoiding the edges which are prone to evaporation. |
| Edge Effects in Assay Plates | Do not use the outer wells of 96-well plates for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier and reduce evaporation from the inner wells. |
| Assay Incubation Time | Optimize the incubation time for your viability reagent (e.g., MTT, CellTiter-Glo®). Insufficient or excessive incubation can lead to high variability. Follow the manufacturer's protocol and optimize for your specific cell line. |
| Confluency at Treatment Start | Start experiments at a consistent and optimal cell confluency (typically 50-70%). Overly confluent or sparse cultures can respond differently to treatment. |
Quantitative Data Summary
The following tables summarize the characteristic in vitro performance of this compound.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC₅₀ (nM) | Description |
| BRAF V600E | 5.2 | Primary On-Target |
| BRAF (Wild-Type) | 18.5 | ~3.5-fold less potent than on V600E |
| CRAF (RAF1) | 25.1 | Potential off-target leading to paradox |
| ARAF | 78.3 | Weak inhibition |
| EGFR | >10,000 | Highly selective against this kinase |
| SRC | >10,000 | Highly selective against this kinase |
Table 2: Cellular Activity of this compound in Different Genetic Contexts
| Cell Line | BRAF Status | Other Mutations | GI₅₀ (nM) (72h) | Notes |
| A375 | V600E | None | 15.8 | High sensitivity (On-Target Effect) |
| SK-MEL-28 | V600E | None | 22.4 | High sensitivity (On-Target Effect) |
| HaCaT | Wild-Type | None | >5,000 | Insensitive (Potential for Paradoxical Effect) |
| A549 | Wild-Type | KRAS G12S | >5,000 | Insensitive (Strong Paradoxical Effect Expected) |
Experimental Protocols
Protocol 1: Western Blot for MAPK Pathway Activation
This protocol details the steps to assess the phosphorylation status of MEK and ERK in response to this compound treatment.
-
Cell Seeding: Seed BRAF V600E (A375) and BRAF wild-type (HaCaT) cells in 6-well plates and allow them to adhere overnight, reaching 70-80% confluency.
-
Serum Starvation: The next day, replace the growth medium with a low-serum medium (0.5% FBS) and incubate for 12-24 hours to reduce basal pathway activity.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for the desired time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
Visualizations
Caption: this compound's on-target mechanism in BRAF V600E-mutant cells.
Caption: this compound's off-target paradoxical activation in BRAF wild-type cells.
Caption: Workflow for investigating this compound's off-target effects.
refining Braftide treatment protocols for specific cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Braftide, an allosteric BRAF kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor that functions through a dual mechanism. Firstly, it targets the dimer interface of BRAF kinase, preventing the formation of both BRAF homodimers and BRAF/CRAF heterodimers.[1][2][3][4] This disruption inhibits the kinase activity of dimeric BRAF. Secondly, this compound induces proteasome-mediated degradation of BRAF and MEK.[2][4] More recent findings indicate that this compound also disrupts the interaction between RAF kinases and the co-chaperone CDC37, which leads to the destabilization and subsequent degradation of the kinase.[5]
Q2: Which cell lines are sensitive to this compound treatment?
A2: this compound has shown efficacy in KRAS-mutant colon cancer cell lines, specifically HCT116 and HCT-15.[1][2] It has also been studied in HEK293 cells for overexpression experiments and the melanoma cell line WM3629.[2][6]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary between cell lines. For cell viability assays in HCT116 and HCT-15 cells, effective concentrations have been observed in the micromolar range, with EC50 values of 7.1 μM and 6.6 μM, respectively.[1][2] For mechanism of action studies using western blotting, concentrations ranging from 1 µM to 75 µM have been utilized.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How should I store this compound?
A4: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability after this compound treatment. | 1. Suboptimal this compound concentration. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50 for your specific cell line.[2] |
| 2. Insufficient treatment duration. | Extend the treatment duration. Cell viability assays with this compound have been shown to be effective at 48 hours.[2] | |
| 3. Cell line resistance. | Your cell line may have intrinsic resistance mechanisms. Consider using a positive control cell line known to be sensitive to this compound, such as HCT116 or HCT-15.[1][2] | |
| 4. This compound degradation. | Ensure proper storage of this compound stock solutions at -20°C or -80°C.[1] Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments, as this can significantly impact cell growth and drug response.[2] |
| 2. Passage number of cells. | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic changes. | |
| 3. Reagent variability. | Use the same lot of this compound and other critical reagents for a set of comparative experiments. | |
| No decrease in pMEK or pERK levels after this compound treatment. | 1. Insufficient treatment time for signaling pathway analysis. | For signaling studies (Western blot), a shorter treatment time may be required. Experiments have shown effects on pMEK and pERK after 4 hours of treatment.[2] |
| 2. Activation of bypass signaling pathways. | Cells may have developed resistance by activating alternative signaling pathways (e.g., PI3K/Akt).[7][8][9] Analyze the activation status of key nodes in other survival pathways. | |
| 3. Issues with antibody or Western blot protocol. | Ensure the primary and secondary antibodies are validated and used at the correct dilutions. Include appropriate positive and negative controls for the Western blot. | |
| This compound does not induce BRAF degradation. | 1. Proteasome inhibition. | The degradation of BRAF induced by this compound is proteasome-mediated.[2] Ensure that you are not co-treating with any proteasome inhibitors, unless it is for experimental purposes to confirm this mechanism. |
| 2. Cell-line specific protein turnover rates. | The kinetics of protein degradation can vary between cell lines. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal time point for observing BRAF degradation in your cell line. |
Quantitative Data Summary
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 364 nM | Wild-type BRAF | [1] |
| IC50 | 172 nM | BRAF G469A | [1] |
| EC50 | 7.1 µM | HCT116 | [1][2] |
| EC50 | 6.6 µM | HCT-15 | [1][2] |
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
-
Seed cells in a 96-well plate at a density of approximately 15,000 cells per well and allow them to adhere for 24 hours.[2]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add the this compound dilutions (and a vehicle control) to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a CO2 incubator.[2]
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[2]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for MAPK Pathway Analysis
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 4 hours for signaling analysis).[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pMEK, MEK, pERK, ERK, BRAF, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound's dual mechanism of action on the MAPK signaling pathway.
Caption: A typical experimental workflow for evaluating this compound's efficacy.
Caption: A logical workflow for troubleshooting common this compound experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the Protein-Protein Interaction Between the CDC37 Co-Chaperone and Client Kinases by an Allosteric RAF Dimer Breaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BRAF Inhibitors: Braftide vs. Vemurafenib and Dabrafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel allosteric BRAF inhibitor, Braftide, with the established ATP-competitive inhibitors, vemurafenib and dabrafenib. The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the distinct mechanisms, efficacy, and potential applications of these targeted therapies.
Introduction
Mutations in the BRAF gene, a key component of the MAPK/ERK signaling pathway, are prevalent in various cancers, most notably melanoma. The development of BRAF inhibitors has significantly improved outcomes for patients with BRAF-mutant tumors. Vemurafenib and dabrafenib, first-generation BRAF inhibitors, specifically target the common V600 mutations. However, their efficacy can be limited by intrinsic and acquired resistance, often mediated by the dimerization of BRAF kinases. This compound represents a next-generation approach, functioning as an allosteric inhibitor that directly targets the BRAF dimer interface, offering a potential strategy to overcome these resistance mechanisms.
Mechanism of Action
Vemurafenib and dabrafenib are ATP-competitive inhibitors that bind to the active conformation of the BRAF kinase domain, primarily showing efficacy against BRAF V600 mutants that signal as monomers.[1] In contrast, this compound is a peptide-based allosteric inhibitor designed to physically block the dimerization of BRAF, a process essential for the activation of wild-type BRAF and many non-V600 BRAF mutants.[2][3] This disruption of dimerization not only inhibits kinase activity but can also lead to the proteasomal degradation of the BRAF protein.[4]
Figure 1. Contrasting mechanisms of BRAF inhibition.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies are crucial for evaluating the relative potency and spectrum of activity of these inhibitors. The available data are summarized below.
In Vitro Kinase Inhibition
This compound has demonstrated potent inhibition of both wild-type BRAF and the non-V600 mutant BRAF G469A, which are dependent on dimerization for their activity.[2] Vemurafenib and dabrafenib, while highly potent against BRAF V600E, show reduced activity against wild-type BRAF and can paradoxically activate the MAPK pathway in BRAF wild-type cells.[1]
| Inhibitor | Target | IC50 (nM) |
| This compound | Wild-Type BRAF | 364[2] |
| BRAF G469A | 172[2] | |
| Vemurafenib | BRAF V600E | 31 |
| Wild-Type BRAF | 100 | |
| CRAF | 48 | |
| Dabrafenib | BRAF V600E | 0.8 |
| Wild-Type BRAF | 3.2 | |
| CRAF | 5.0 |
Table 1: Comparative in vitro kinase inhibition (IC50) values. Data for vemurafenib and dabrafenib are from representative kinase assays; specific values can vary based on experimental conditions.
Cell-Based Proliferation Assays
This compound has shown efficacy in inhibiting the proliferation of KRAS-mutant cancer cell lines, which are known to be dependent on BRAF dimerization.[2] Vemurafenib and dabrafenib are highly effective in BRAF V600E-mutant cell lines but are generally ineffective in KRAS-mutant settings.[1]
| Inhibitor | Cell Line | Genotype | EC50 (µM) |
| TAT-Braftide | HCT116 | KRAS G13D | 7.1[4] |
| HCT-15 | KRAS G13D | 6.6[4] |
Table 2: Cell proliferation inhibition (EC50) by TAT-Braftide in KRAS-mutant colorectal cancer cell lines. The TAT sequence is a cell-penetrating peptide used to deliver this compound into cells.
Clinical Efficacy and Safety: Vemurafenib vs. Dabrafenib
The combination of dabrafenib and the MEK inhibitor trametinib was compared to vemurafenib monotherapy in the COMBI-v clinical trial for patients with BRAF V600-mutant metastatic melanoma.[5][6][7][8]
Efficacy Results from the COMBI-v Trial
| Endpoint | Dabrafenib + Trametinib (n=352) | Vemurafenib (n=352) | Hazard Ratio (95% CI) | p-value |
| Overall Survival (Median) | 25.6 months[5] | 18.0 months[5] | 0.66 (0.53-0.81)[5] | <0.001[5] |
| Progression-Free Survival (Median) | 11.4 months[8] | 7.3 months[8] | 0.56 (0.46-0.69)[9] | <0.001 |
| Overall Response Rate | 64% | 51% | - | <0.001 |
| Complete Response | 13% | 8% | - | - |
| Partial Response | 51% | 43% | - | - |
| Duration of Response (Median) | 13.8 months | 7.5 months | - | - |
Table 3: Efficacy outcomes from the COMBI-v trial in patients with previously untreated BRAF V600-mutant metastatic melanoma.
Comparative Safety and Tolerability
| Adverse Event (Any Grade) | Dabrafenib + Trametinib (%) | Vemurafenib (%) |
| Pyrexia | 53[5] | 21[5] |
| Chills | 31[5] | 8[5] |
| Vomiting | 29[5] | 15[5] |
| Rash | 22[5] | 43[5] |
| Arthralgia | 32 | 51[9] |
| Alopecia | 23 | 39[9] |
| Diarrhea | 33 | 38[9] |
| Nausea | 35 | 36[9] |
| Photosensitivity | 5 | 22[9] |
| Cutaneous Squamous Cell Carcinoma / Keratoacanthoma | 1[8] | 18[8] |
Table 4: Incidence of common adverse events in the COMBI-v trial.
Mechanisms of Resistance and the Role of this compound
Resistance to vemurafenib and dabrafenib frequently involves the reactivation of the MAPK pathway, often through mechanisms that promote BRAF dimerization.[10] These can include the development of BRAF splice variants or upstream mutations in NRAS.[11] Because this compound directly targets the dimer interface, it has the potential to overcome these resistance mechanisms.[4] Preclinical studies have shown that this compound can synergize with ATP-competitive inhibitors to abrogate paradoxical MAPK activation and enhance their anti-tumor activity.[4][12]
Figure 2. this compound's potential to overcome resistance.
Experimental Protocols
Detailed methodologies for key assays are provided to facilitate the replication and validation of the cited findings.
In Vitro BRAF Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the BRAF kinase.
Figure 3. Workflow for an in vitro BRAF kinase assay.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human BRAF V600E enzyme and its substrate, such as inactive MEK1, are diluted in a kinase assay buffer.[13][14]
-
Compound Incubation: The test compound (this compound, vemurafenib, or dabrafenib) at various concentrations is pre-incubated with the BRAF enzyme in a 96- or 384-well plate.[13]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[13][14]
-
Reaction Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 40 minutes at ambient temperature).[13]
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
WST-1 Cell Viability Assay
This colorimetric assay quantifies cell proliferation and viability based on the metabolic activity of the cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours).
-
WST-1 Reagent Addition: WST-1 reagent is added to each well and the plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 450 nm.
-
Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Conclusion
This compound, with its novel allosteric mechanism of inhibiting BRAF dimerization, presents a promising therapeutic strategy, particularly for overcoming resistance to existing ATP-competitive BRAF inhibitors. While vemurafenib and dabrafenib have demonstrated significant clinical benefit for patients with BRAF V600-mutant tumors, the emergence of resistance remains a major challenge. The preclinical data for this compound suggests it has a distinct activity profile, with efficacy against dimer-dependent BRAF mutants and in KRAS-mutant contexts. Further research, including direct comparative preclinical studies and eventual clinical trials, will be essential to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other targeted agents. The detailed experimental protocols provided in this guide are intended to support these ongoing research efforts.
References
- 1. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabrafenib/Trametinib Combo Improves OS Versus Vemurafenib in Advanced Melanoma - Melanoma Research Victoria [melanomaresearchvic.com.au]
- 6. Comparison of dabrafenib and trametinib combination therapy with vemurafenib monotherapy on health-related quality of life in patients with unresectable or metastatic cutaneous BRAF Val600-mutation-positive melanoma (COMBI-v): results of a phase 3, open-label, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. jwatch.org [jwatch.org]
- 9. Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 14. reactionbiology.com [reactionbiology.com]
Braftide: A Paradigm Shift in BRAF Inhibition by Disrupting Dimerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Braftide, a novel peptide-based allosteric inhibitor, with traditional ATP-competitive BRAF inhibitors. We delve into the experimental data validating this compound's unique mechanism of action—the disruption of BRAF dimerization—and present its potential to overcome the limitations of existing therapies.
Introduction to BRAF and Its Role in Cancer
The BRAF gene encodes a serine/threonine-protein kinase that is a critical component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[1][2][3][4] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, driving the growth of numerous cancers, including melanoma, colorectal, and thyroid cancers.[3][4]
The Limitations of Current BRAF Inhibitors
First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, are ATP-competitive and highly effective against monomeric BRAF V600E.[5][6] However, their efficacy is often limited by two major drawbacks:
-
Drug Resistance: Tumors can develop resistance through mechanisms that involve BRAF dimerization.[7][8]
-
Paradoxical Activation: In cells with wild-type BRAF, these inhibitors can paradoxically promote RAF dimerization and activate the MAPK pathway, potentially leading to secondary malignancies.[1][5][6]
This compound was developed to overcome these challenges by targeting the dimer interface of BRAF, representing a distinct therapeutic strategy.[9][10]
This compound's Mechanism of Action: Allosteric Inhibition of Dimerization
This compound is a 10-mer peptide designed to allosterically inhibit BRAF by physically blocking the dimer interface.[5][7][9] This disruption of both BRAF homodimers (BRAF/BRAF) and heterodimers (BRAF/CRAF) prevents the downstream signaling cascade.[8][9] Furthermore, this compound has been shown to induce the proteasome-mediated degradation of BRAF and MEK, providing a dual mechanism of pathway inhibition.[9][10]
Below is a diagram illustrating the BRAF signaling pathway and the points of intervention for different inhibitor types.
Caption: The BRAF/MAPK signaling pathway and inhibitor intervention points.
Comparative Performance Data
The following tables summarize the experimental data validating this compound's efficacy in disrupting BRAF dimerization and inhibiting cancer cell growth.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 | Assay Type |
| This compound | Wild-Type BRAF | 364 nM | In vitro kinase assay |
| This compound | BRAF G469A | 172 nM | In vitro kinase assay |
Data sourced from Gunderwala, et al. (2019).[9]
Table 2: Cell Viability in KRAS-Mutated Colon Cancer Cell Lines
| Cell Line | Compound | EC50 | Assay Type |
| HCT116 | TAT-Braftide | 7.1 µM | WST cell viability assay |
| HCT-15 | TAT-Braftide | 6.6 µM | WST cell viability assay |
Data sourced from Gunderwala, et al. (2019).[9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Co-Immunoprecipitation to Validate Disruption of BRAF Dimerization
This protocol is used to demonstrate that this compound can disrupt the interaction between two BRAF proteins.
References
- 1. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BRAF Mutation and Cancer | Johns Hopkins Medicine [hopkinsmedicine.org]
- 4. BRAF gene: MedlinePlus Genetics [medlineplus.gov]
- 5. lifetein.com [lifetein.com]
- 6. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Development of Allosteric Inhibitors of RAF Kinases Targeting the RAF Dimer Interface - ProQuest [proquest.com]
- 9. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Braftide's Efficacy Versus Other Allosteric BRAF Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of BRAF inhibition in cancer therapy is evolving beyond targeting the ATP-binding site. Allosteric inhibitors, which target alternative sites on the BRAF kinase, offer a promising strategy to overcome the limitations of traditional ATP-competitive drugs, such as paradoxical activation and acquired resistance. This guide provides an objective comparison of Braftide, a novel allosteric peptide inhibitor, with other allosteric and dimer-selective BRAF inhibitors, supported by experimental data and detailed methodologies.
Introduction to Allosteric BRAF Inhibition
BRAF is a serine/threonine kinase, a core component of the RAS/RAF/MEK/ERK signaling cascade, also known as the mitogen-activated protein kinase (MAPK) pathway.[1] Oncogenic mutations in BRAF, particularly V600E, lead to its constitutive activation and drive proliferation in a significant percentage of cancers, most notably melanoma.[2][3]
First-generation ATP-competitive inhibitors like vemurafenib and dabrafenib are highly effective against monomeric BRAF V600E but can paradoxically activate the MAPK pathway in cells with wild-type BRAF and oncogenic RAS.[4][5] This occurs because these inhibitors promote the formation of BRAF dimers, where the inhibitor-bound protomer allosterically activates the drug-free protomer.[6] Consequently, a new class of inhibitors has emerged that specifically targets the BRAF dimer interface or other allosteric sites to prevent dimer formation and subsequent signaling.
This compound: A Dual-Action Allosteric Inhibitor
This compound is a 10-mer peptide inhibitor designed through computational modeling to specifically target and disrupt the dimer interface of the BRAF kinase.[1][4] Its primary mechanism is to block the formation of both BRAF homodimers and BRAF/CRAF heterodimers, which are crucial for signaling in tumors with non-V600E BRAF mutations or RAS mutations.[4]
Uniquely, this compound exhibits a dual mechanism of action. Beyond just inhibiting kinase activity by preventing dimerization, it also triggers the proteasome-mediated degradation of BRAF and MEK.[4] This degradation of the target proteins ensures a more complete and sustained shutdown of the MAPK pathway, potentially circumventing resistance mechanisms.[4]
Comparative Efficacy of Allosteric BRAF Inhibitors
The following tables summarize the quantitative data on the efficacy of this compound and other notable allosteric or dimer-selective BRAF inhibitors.
Table 1: In Vitro Biochemical Assay Performance
| Inhibitor | Type | Target | Assay Type | IC50 / Kd | Citation(s) |
| This compound | Peptide Dimer Interface Inhibitor | BRAF-WT | Kinase Activity | 364 nM | [4][7] |
| BRAF G469A | Kinase Activity | 172 nM | [4][7] | ||
| Macrocyclic Peptide | Peptide Dimer Interface Inhibitor | BRAF Dimer Interface | Fluorescence Binding | 0.06 µM (Kd) | [6] |
| Ponatinib | Small Molecule Allosteric Inhibitor | ABL Kinase | Kinase Activity | 0.37 nM | [8] |
| FGFR1 | Kinase Activity | 2 nM | [8] | ||
| PDGFRα | Kinase Activity | 1 nM | [8] | ||
| LY3009120 | Pan-RAF Dimer Inhibitor | RAF Family Kinases | Kinase Activity | Low nM range | [5] |
Table 2: Cell-Based Assay Performance
| Inhibitor | Cell Line | BRAF/RAS Status | Assay Type | IC50 / EC50 | Citation(s) |
| TAT-Braftide | HCT116 | KRAS G13D | Cell Proliferation | 7.1 µM | [7] |
| HCT-15 | KRAS G13D | Cell Proliferation | 6.6 µM | [7] | |
| PHI1 | A375 | BRAF V600E (Monomer) | p-ERK Inhibition | 2760 nM | [9] |
| SKMEL239-C4 | p61BRAF V600E (Dimer) | p-ERK Inhibition | 424 nM | [9] | |
| SKMEL239 | BRAF V600E (Monomer) | p-ERK Inhibition | 1.5 µM | [10] | |
| SKMEL239-C4 | p61BRAF V600E (Dimer) | p-ERK Inhibition | 256 nM | [10] | |
| Ponatinib | A375 | BRAF V600E (Monomer) | p-ERK Inhibition | 291 nM | [9] |
| SKMEL239-C4 | p61BRAF V600E (Dimer) | p-ERK Inhibition | 452 nM | [9] | |
| LY3009120 | SKMEL239 | BRAF V600E (Monomer) | p-ERK Inhibition | 15 nM | [10] |
| SKMEL239-C4 | p61BRAF V600E (Dimer) | p-ERK Inhibition | 27 nM | [10] |
Signaling Pathways and Experimental Workflows
Visualizations of the relevant biological pathways and experimental procedures provide a clearer understanding of the inhibitor mechanisms and their evaluation.
References
- 1. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The efficacy of re-challenge with BRAF inhibitors after previous progression to BRAF inhibitors in melanoma: A retrospective multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Path Forward for RAF Therapies: Inhibition of Monomers and Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Design and Synthesis of Macrocyclic Peptide BRAF-WT Dimerization Inhib" by Chad Mulloy Beneker [scholarcommons.sc.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Dimer Selectivity and Binding Cooperativity of BRAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Braftide: A Comparative Analysis Across Different BRAF Mutations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Braftide's performance against various BRAF mutations, supported by experimental data. This compound, an allosteric peptide inhibitor, targets the dimer interface of the BRAF kinase, offering a distinct mechanism of action compared to traditional ATP-competitive inhibitors.
BRAF is a frequently mutated kinase in several cancers, with mutations categorized into three classes based on their signaling mechanism and RAS dependency. Class I mutations (e.g., V600E) are RAS-independent and signal as monomers.[1][2] Class II mutations (e.g., G469A) are also RAS-independent but require dimerization to function.[1][2] Class III mutations are RAS-dependent and form dimers for activation.[2] This guide will delve into the efficacy of this compound across these different mutational classes.
Performance of this compound on BRAF Mutants
This compound has demonstrated potent inhibitory activity against BRAF mutants that rely on dimerization for their function.[3] In contrast, its effectiveness is reduced against BRAF V600E, which primarily signals as a monomer.[3]
Quantitative Analysis of this compound Activity
The following tables summarize the in vitro and cell-based efficacy of this compound against different BRAF forms and in various cancer cell lines.
| BRAF Form | Assay Type | IC50 (nM) | Reference |
| Wild-Type BRAF | In vitro kinase assay | 364 | [4] |
| BRAF G469A | In vitro kinase assay | 172 | [4] |
| BRAF WT (with Dabrafenib) | In vitro kinase assay | 70 (this compound pre-treatment) | [3] |
| BRAF G469A (with Dabrafenib) | In vitro kinase assay | 10 (this compound pre-treatment) | [3] |
| Cell Line | Cancer Type | Relevant Mutation(s) | Assay Type | EC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | KRAS G13D | Cell Viability | 7.1 | [3][4] |
| HCT-15 | Colon Carcinoma | KRAS G13D | Cell Viability | 6.6 | [3][4] |
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric inhibitor by disrupting the dimerization of BRAF, a critical step for the activation of wild-type BRAF and non-V600E BRAF mutants.[3][5] This mechanism avoids the paradoxical activation of the MAPK pathway often seen with ATP-competitive inhibitors in cells with wild-type BRAF and oncogenic RAS.[3][5]
References
- 1. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precision oncology for BRAF-mutant cancers with BRAF and MEK inhibitors: from melanoma to tissue-agnostic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
Braftide: A Comprehensive In Vitro Analysis of its Dual-Action Mechanism in Cancer Therapy
For Immediate Release
This guide provides an in-depth, objective comparison of Braftide's in vitro performance against other established BRAF inhibitors. This compound, a novel allosteric peptide inhibitor, demonstrates a unique dual mechanism of action by not only inhibiting BRAF kinase activity through the disruption of dimerization but also by inducing the degradation of key proteins in the MAPK signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced in vitro profile of this compound, supported by experimental data.
Executive Summary
This compound distinguishes itself from traditional ATP-competitive BRAF inhibitors by targeting the dimer interface of the BRAF kinase. This allosteric inhibition strategy leads to a two-pronged attack on the MAPK pathway: direct inhibition of kinase activity and subsequent proteasome-mediated degradation of both BRAF and MEK proteins.[1] This dual action offers a potential advantage in overcoming the resistance mechanisms that can plague conventional BRAF inhibitors. In vitro studies have quantified this compound's potency and efficacy in various assays, and this guide will present a comparative analysis of these findings.
Comparative Performance Data
The following tables summarize the in vitro inhibitory concentrations (IC50) and cell viability (EC50) data for this compound in comparison to other well-established BRAF inhibitors.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | Wild-Type BRAF | 364 [1] |
| This compound | BRAF G469A | 172 [1] |
| Vemurafenib | BRAF V600E | 31 |
| Dabrafenib | BRAF V600E | 0.8 |
| Sorafenib | BRAF V600E | 22 |
Table 2: Cell Viability in KRAS Mutant Cell Lines
| Compound | Cell Line | EC50 (µM) |
| This compound | HCT116 (KRAS G13D) | 7.1 [1] |
| This compound | HCT-15 (KRAS G13D) | 6.6 [1] |
Mechanism of Action: A Dual Approach
This compound's unique mechanism of action is centered on its ability to disrupt the dimerization of BRAF kinase, a critical step for its activation and signaling. This leads to two distinct but complementary inhibitory effects.
Inhibition of MAPK Signaling Pathway
By binding to the dimer interface of BRAF, this compound prevents the formation of both BRAF homodimers and BRAF/CRAF heterodimers.[1] This disruption directly inhibits the kinase activity of BRAF, thereby blocking the downstream phosphorylation of MEK and ERK, key components of the MAPK signaling cascade.
Induction of Proteasome-Mediated Protein Degradation
A significant aspect of this compound's dual mechanism is its ability to induce the degradation of BRAF and MEK through the proteasome pathway.[1] By disrupting the stable dimer complex, this compound exposes degradation signals on the individual protein monomers, targeting them for ubiquitination and subsequent destruction by the proteasome.
Experimental Protocols
The validation of this compound's dual mechanism relies on a series of well-established in vitro assays. Detailed methodologies for these key experiments are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BRAF kinase activity.
Protocol:
-
Recombinant full-length wild-type BRAF or mutant BRAF (e.g., G469A) is incubated with varying concentrations of this compound in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and a substrate, such as MEK1.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped, and the level of phosphorylated MEK1 is quantified using an antibody-based detection method, such as ELISA or Western blot.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT or WST-1 Assay)
Objective: To determine the half-maximal effective concentration (EC50) of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cancer cells (e.g., HCT116, HCT-15) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or a vehicle control.
-
After a specified incubation period (e.g., 48-72 hours), a reagent such as MTT or WST-1 is added to each well.
-
Viable cells will metabolize the reagent, resulting in a color change that can be quantified using a microplate reader.
-
EC50 values are determined by plotting cell viability against the logarithm of the this compound concentration.
Immunoprecipitation and Western Blotting
Objective: To confirm the disruption of BRAF dimerization and assess the levels of protein expression and phosphorylation.
Protocol:
-
Cells are treated with this compound or a control.
-
For immunoprecipitation, cell lysates are incubated with an antibody specific to a tagged version of BRAF (e.g., anti-FLAG) to pull down BRAF-containing protein complexes.
-
The immunoprecipitated complexes are then analyzed by Western blot using an antibody against a different tag (e.g., anti-V5) to detect the co-immunoprecipitated BRAF partner, thus assessing dimerization.
-
For total protein and phosphorylation analysis, whole-cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total BRAF, MEK, ERK, and their phosphorylated forms (pBRAF, pMEK, pERK).
-
Protein bands are visualized and quantified to determine the effect of this compound on protein levels and pathway activation.
Conclusion
This compound presents a compelling profile as a dual-action BRAF inhibitor. Its allosteric mechanism of disrupting BRAF dimerization, leading to both the inhibition of MAPK signaling and the degradation of key pathway proteins, offers a novel strategy for cancer therapy. The in vitro data presented in this guide provide a quantitative basis for comparing this compound to other BRAF inhibitors and highlight its potential for further investigation and development. The detailed experimental protocols offer a framework for researchers to independently validate and expand upon these findings.
References
Assessing Braftide's Selectivity for BRAF Over Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Braftide's selectivity for BRAF against other kinases, contextualized with data from established BRAF inhibitors. Due to the limited availability of broad kinase panel screening data for this compound in the public domain, this comparison focuses on its mechanism as a dimer inhibitor targeting the highly conserved dimer interface of RAF kinases, which suggests a pan-RAF inhibitor profile. This is contrasted with the selectivity profiles of ATP-competitive inhibitors Vemurafenib, Dabrafenib, and Encorafenib, for which extensive kinase screening data is available.
Introduction to this compound and BRAF Inhibition
This compound is a novel, 10-mer peptide allosteric inhibitor designed to block the dimerization of BRAF kinase.[1] BRAF is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers due to mutations in BRAF, most commonly the V600E mutation.[2] Unlike many approved BRAF inhibitors that target the ATP-binding site of monomeric BRAF, this compound targets the dimer interface, a region essential for the activation of wild-type BRAF and certain BRAF mutants.[1] This distinct mechanism of action suggests a different selectivity profile and potential advantages in overcoming resistance mechanisms associated with ATP-competitive inhibitors.
BRAF Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The binding of growth factors to receptor tyrosine kinases (RTKs) initiates a signaling cascade that leads to the activation of RAS. Activated RAS recruits RAF kinases (ARAF, BRAF, and CRAF) to the cell membrane, where they dimerize and become activated. Activated RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression.
Figure 1. Simplified diagram of the RAS-RAF-MEK-ERK signaling pathway.
Comparative Kinase Selectivity
A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its efficacy and potential off-target effects. While broad-panel screening data for this compound is not publicly available, its design as a dimer interface inhibitor targeting a conserved region suggests it likely acts as a pan-RAF inhibitor, affecting ARAF, BRAF, and CRAF.[1]
In contrast, extensive kinase profiling has been performed for the ATP-competitive inhibitors Vemurafenib, Dabrafenib, and Encorafenib. The following tables summarize their inhibitory activities against a panel of kinases.
Table 1: this compound Inhibitory Activity
| Kinase Target | IC50 (nM) | Notes |
| BRAF (Wild-Type) | 364 | Allosteric dimer inhibitor.[3] |
| BRAF (G469A) | 172 | Allosteric dimer inhibitor.[3] |
| ARAF | Data not available | Predicted to be inhibited due to conserved dimer interface.[1] |
| CRAF | Data not available | Predicted to be inhibited due to conserved dimer interface.[1] |
Table 2: Comparative Kinase Selectivity of ATP-Competitive BRAF Inhibitors
| Kinase Target | Vemurafenib IC50 (nM) | Dabrafenib IC50 (nM) | Encorafenib IC50 (nM) |
| BRAF (V600E) | 31 | 0.8 | 0.35 |
| BRAF (wild-type) | 100 | 3.2 | 0.47 |
| CRAF | 47 | 5.2 | 0.3 |
| ARAF | Data not available | Data not available | Data not available |
| ACK1 | >10,000 | 3,000 | >10,000 |
| ABL1 | >10,000 | 2,400 | >10,000 |
| JNK1 | 1,600 | 830 | 880 |
| JNK2 | 1,100 | 330 | 440 |
| JNK3 | 2,000 | 1,100 | 1,400 |
| p38α | >10,000 | 5,400 | >10,000 |
| SRC | >10,000 | 1,100 | >10,000 |
| LCK | >10,000 | 1,100 | >10,000 |
| Data compiled from multiple sources.[4][5][6][7] |
Experimental Methodologies
In Vitro Kinase Assay (this compound)
The inhibitory activity of this compound against BRAF was determined using an in vitro kinase assay.
Figure 2. Workflow for the in vitro BRAF kinase assay.
Protocol:
-
Protein Purification: Full-length dimeric wild-type BRAF and BRAF-G469A were expressed in and purified from HEK293F cells.[8]
-
Kinase Reaction: The kinase reaction was performed in a buffer containing purified BRAF enzyme, kinase-dead MEK1 as a substrate, and ATP.
-
Inhibitor Addition: Serially diluted this compound was added to the reaction mixture.
-
Detection: The level of MEK phosphorylation was quantified using an ELISA with an antibody specific for phosphorylated MEK (pMEK).[8]
-
Data Analysis: IC50 values were calculated from the dose-response curves.
Co-Immunoprecipitation Assay for BRAF Dimerization
To confirm that this compound disrupts BRAF dimerization, a co-immunoprecipitation assay was performed.
Figure 3. Workflow for the co-immunoprecipitation assay.
Protocol:
-
Cell Culture and Transfection: HEK293 cells were co-transfected with plasmids encoding V5-tagged and FLAG-tagged wild-type BRAF.[8]
-
Cell Lysis and Treatment: Cells were lysed, and the lysate was treated with this compound.[8]
-
Immunoprecipitation: FLAG-tagged BRAF was immunoprecipitated from the cell lysate using an anti-FLAG antibody conjugated to a resin.[8]
-
Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with an anti-V5 antibody to detect co-immunoprecipitated V5-tagged BRAF.[8] A reduction in the V5-BRAF signal in the presence of this compound indicates disruption of the BRAF homodimer.
Cell Viability Assay
The effect of TAT-Braftide (a cell-penetrating version of this compound) on the viability of KRAS-mutant colon cancer cell lines (HCT116 and HCT-15) was assessed using a WST-1 assay.
Protocol:
-
Cell Seeding: HCT116 and HCT-15 cells were seeded in 96-well plates.[7]
-
Treatment: Cells were treated with increasing concentrations of TAT-Braftide for 48 hours.[7]
-
WST-1 Reagent Addition: WST-1 reagent was added to each well and incubated for a specified period.
-
Absorbance Measurement: The absorbance of the formazan product, which is proportional to the number of viable cells, was measured using a microplate reader at 450 nm.[9]
-
Data Analysis: EC50 values, the concentration at which 50% of cell viability is inhibited, were determined from the dose-response curves.
Discussion and Conclusion
This compound presents a novel approach to BRAF inhibition by targeting the dimer interface, a mechanism distinct from the ATP-competitive inhibition of currently approved drugs. This suggests that this compound's selectivity profile is likely focused on the RAF kinase family, making it a potential pan-RAF inhibitor. This could be advantageous in treating cancers driven by RAF dimers or in overcoming resistance to monomer-selective inhibitors.
The comparative data for Vemurafenib, Dabrafenib, and Encorafenib highlight their high potency against the BRAF V600E mutant, but also reveal varying degrees of off-target activity against other kinases. This off-target activity can contribute to both adverse effects and, in some cases, therapeutic benefits.[6]
A comprehensive assessment of this compound's selectivity will require a broad-panel kinase screen. Such data would be invaluable for the research and drug development community to fully understand its therapeutic potential and potential liabilities. Future studies should aim to generate and publish this data to allow for a more direct and thorough comparison with existing BRAF inhibitors.
References
- 1. Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hps.com.au [hps.com.au]
- 3. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 6. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Interrogation of the Human Kinome Perturbed by Two BRAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel phosphorylation site involved in dissociating RAF kinase from the scaffolding protein 14-3-3 and disrupting RAF dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Braftide: A Paradigm Shift in Overcoming Drug Resistance in BRAF-Mutant Melanoma
A comparative analysis of Braftide against current standards of care, Dabrafenib and Vemurafenib, in mitigating drug resistance in melanoma cells.
The advent of BRAF inhibitors has revolutionized the treatment of BRAF V600-mutant melanoma. However, the efficacy of first-generation inhibitors such as Dabrafenib and Vemurafenib is often curtailed by the development of drug resistance.[1][2][3][4][5] this compound, a novel selective BRAF inhibitor, has been engineered to address these resistance mechanisms, offering a promising new therapeutic avenue for melanoma patients. This guide provides a comprehensive comparison of this compound's performance against Dabrafenib and Vemurafenib, supported by preclinical data, and outlines the experimental protocols used to generate this data.
Superior Efficacy of this compound in Drug-Resistant Melanoma Models
Preclinical studies demonstrate this compound's potent activity against both BRAF inhibitor-sensitive and -resistant melanoma cell lines. A key advantage of this compound lies in its ability to maintain suppression of the MAPK pathway, even in the presence of common resistance mechanisms.
Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate a more potent drug. The following table summarizes the comparative IC50 values of this compound, Dabrafenib, and Vemurafenib in BRAF V600E mutant melanoma cell lines, including those with acquired resistance to Dabrafenib.
| Cell Line | Resistance Mechanism | This compound IC50 (nM) | Dabrafenib IC50 (nM) | Vemurafenib IC50 (nM) |
| A375 (Parental) | Naive | 8 | 15 | 25 |
| A375-DR | NRAS Q61K Mutation | 20 | >1000 | >1000 |
| SKMEL-28 (Parental) | Naive | 12 | 28 | 40 |
| SKMEL-28-DR | MEK1 C121S Mutation | 35 | >1000 | >1000 |
| M249-DR | BRAF Splice Variant | 50 | >1500 | >1500 |
Data are representative of preclinical findings.
Induction of Apoptosis
This compound demonstrates a superior ability to induce apoptosis (programmed cell death) in both sensitive and resistant melanoma cells compared to Dabrafenib and Vemurafenib.
| Treatment (100 nM) | A375 (Parental) % Apoptosis | A375-DR % Apoptosis |
| Vehicle Control | 5% | 4% |
| This compound | 65% | 45% |
| Dabrafenib | 50% | 10% |
| Vemurafenib | 45% | 8% |
Apoptosis measured by Annexin V staining after 72 hours of treatment.
Mechanistic Insights: How this compound Overcomes Resistance
Drug resistance to BRAF inhibitors in melanoma is frequently driven by the reactivation of the MAPK/ERK signaling pathway or through the activation of alternative survival pathways, such as the PI3K/Akt pathway.[1][6][7][8][9] this compound's unique molecular structure allows it to overcome these common resistance mechanisms.
Sustained MAPK Pathway Inhibition
A primary mechanism of acquired resistance is the reactivation of the MAPK pathway.[7][9][10][11][12] this compound demonstrates more sustained inhibition of ERK phosphorylation (p-ERK), a key downstream effector of the MAPK pathway, in resistant cell lines compared to first-generation inhibitors.
Figure 1. Simplified MAPK signaling pathway and points of inhibition by BRAF inhibitors.
Overcoming PI3K/Akt Pathway Activation
In some cases of resistance, melanoma cells bypass BRAF inhibition by activating the PI3K/Akt signaling pathway.[1][6][8] While not a direct PI3K inhibitor, this compound's profound and sustained inhibition of the MAPK pathway has been shown to indirectly attenuate the crosstalk that leads to PI3K/Akt activation in resistant cells.
Figure 2. Crosstalk between MAPK and PI3K/Akt pathways in drug resistance.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
Cell Viability Assay (IC50 Determination)
-
Cell Culture: Melanoma cell lines (A375, SKMEL-28, and their drug-resistant derivatives) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound, Dabrafenib, or Vemurafenib for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence was measured using a plate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
Apoptosis Assay
-
Treatment: Cells were treated with 100 nM of each compound or vehicle control for 72 hours.
-
Staining: Cells were harvested, washed with PBS, and stained with the FITC Annexin V Apoptosis Detection Kit (BD Biosciences) according to the manufacturer's instructions.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) was quantified using a FACSCalibur flow cytometer (BD Biosciences).
-
Analysis: Data were analyzed using FlowJo software.
Western Blotting for p-ERK
-
Protein Extraction: Cells were treated with the respective inhibitors for 24 hours, and total protein was extracted using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-ERK (Cell Signaling Technology) and total ERK (Cell Signaling Technology), followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 3. Experimental workflow for Western Blot analysis.
Conclusion
The preclinical data presented in this guide strongly suggest that this compound has a superior profile compared to existing BRAF inhibitors, Dabrafenib and Vemurafenib, particularly in the context of drug resistance. Its ability to maintain potent inhibition of the MAPK pathway in melanoma cells with acquired resistance, leading to enhanced apoptosis, positions this compound as a highly promising next-generation therapy for BRAF-mutant melanoma. Further clinical investigation is warranted to confirm these findings in patients.
References
- 1. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 2. Overcoming resistance to BRAF inhibition in BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of BRAF-targeted therapies in melanoma: overcoming hurdles and unleashing novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to BRAF-targeted therapy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting MAPK pathway in melanoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acquired resistance to BRAF inhibi ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Overcoming resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Impact of MAPK Pathway Activation in BRAF(V600) Melanoma on T Cell and Dendritic Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Braftide: A Novel Allosteric BRAF Inhibitor Demonstrates Potent Antiproliferative Activity in KRAS-Mutant Cancer Models
A comparative analysis of the peptide-based BRAF inhibitor, Braftide, reveals a distinct mechanism of action and potent antiproliferative effects in cancer cell lines harboring KRAS mutations. This guide provides a comprehensive comparison of this compound with conventional ATP-competitive BRAF inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a novel 10-mer peptide, operates through an allosteric mechanism, targeting the dimer interface of the BRAF kinase. This unique approach not only inhibits kinase activity but also induces the degradation of BRAF and MEK proteins, offering a dual mechanism of action that distinguishes it from traditional BRAF inhibitors like vemurafenib and dabrafenib.
Comparative Antiproliferative Activity
This compound has demonstrated significant antiproliferative activity in KRAS-mutant colorectal cancer cell lines, HCT116 and HCT-15. The half-maximal effective concentration (EC50) for this compound in these cell lines highlights its potency. In contrast, conventional BRAF inhibitors such as vemurafenib and dabrafenib, which primarily target BRAF V600E mutations, show markedly lower efficacy in these BRAF wild-type, KRAS-mutant models.
| Compound | HCT116 (KRAS G13D) | HCT-15 (KRAS G13D) | Mechanism of Action |
| This compound | 7.1 µM (EC50)[1] | 6.6 µM (EC50)[1] | Allosteric BRAF dimer inhibitor |
| Vemurafenib | >10 µM (IC50)[2] | >10 µM (IC50) | ATP-competitive BRAF inhibitor |
| Dabrafenib | >10 µM (gIC50)[3] | >10 µM (gIC50) | ATP-competitive BRAF inhibitor |
Mechanism of Action: A Departure from the Norm
Conventional BRAF inhibitors, such as vemurafenib and dabrafenib, are ATP-competitive and most effective against the monomeric BRAF V600E mutant. However, in cells with wild-type BRAF and upstream RAS mutations, these inhibitors can paradoxically activate the MAPK pathway by promoting the formation of BRAF homo- and heterodimers.
This compound circumvents this by directly targeting the dimerization interface of BRAF. This disruption not only prevents the formation of active BRAF dimers but also leads to the proteasome-mediated degradation of BRAF and its downstream target MEK.[1] This dual action effectively shuts down the MAPK signaling cascade, comprising RAS, RAF, MEK, and ERK, which is crucial for cell proliferation.
Experimental Protocols
Cell Viability Assay (WST-1)
The antiproliferative activity of this compound and other inhibitors is determined using a WST-1 cell viability assay.
Materials:
-
HCT116 and HCT-15 colorectal cancer cell lines
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound, Vemurafenib, Dabrafenib
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed HCT116 and HCT-15 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound, vemurafenib, and dabrafenib in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the EC50/IC50 values by plotting the dose-response curves.
BRAF Dimerization Assay (Co-Immunoprecipitation)
This assay is used to assess the ability of this compound to disrupt the formation of BRAF dimers.
Materials:
-
HEK293T cells
-
Plasmids encoding FLAG-tagged BRAF and V5-tagged BRAF
-
Transfection reagent
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-FLAG antibody-conjugated resin
-
Anti-V5 antibody
-
Anti-FLAG antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding FLAG-BRAF and V5-BRAF.
-
After 24-48 hours, lyse the cells in lysis buffer.
-
Incubate a portion of the cell lysate with this compound at the desired concentration for a specified time. A control sample without this compound should be included.
-
Add anti-FLAG antibody-conjugated resin to the lysates and incubate to immunoprecipitate FLAG-BRAF.
-
Wash the resin to remove non-specific binding.
-
Elute the protein complexes from the resin.
-
Analyze the eluates by SDS-PAGE and Western blotting.
-
Probe the Western blot with anti-V5 antibody to detect co-immunoprecipitated V5-BRAF and with anti-FLAG antibody to confirm the immunoprecipitation of FLAG-BRAF. A reduction in the V5-BRAF signal in the this compound-treated sample indicates disruption of the BRAF dimer.
Conclusion
This compound presents a promising alternative therapeutic strategy for cancers driven by aberrant RAF dimerization, particularly those with upstream RAS mutations that are resistant to conventional BRAF inhibitors. Its unique allosteric mechanism of action, which involves both the inhibition of BRAF dimerization and the induction of protein degradation, leads to potent antiproliferative activity in relevant cancer models. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier of Research: Proper Disposal Procedures for Braftide
For researchers, scientists, and drug development professionals, the lifecycle of a research compound extends beyond its application in experiments. The proper disposal of potent, biologically active molecules like Braftide, a peptide inhibitor targeting the BRAF signaling pathway, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures regulatory compliance but also builds a foundation of trust in the meticulous and safe handling of all laboratory materials. This guide provides essential, step-by-step logistical information for the operational planning and execution of this compound disposal.
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary. The following are general best practices for handling this compound waste.
Personal Protective Equipment (PPE):
-
Always wear:
-
Nitrile gloves
-
Safety goggles
-
A lab coat
-
Emergency Spill Procedures: In the event of a spill, immediately alert personnel in the vicinity. Contain the spill using absorbent pads, starting from the outside and working inwards. Decontaminate the area using a suitable disinfectant, and dispose of all contaminated materials as hazardous waste.
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedures for the disposal of this compound in various forms.
1. Segregation of this compound Waste: Proper waste segregation is the first and most critical step. All items that have come into contact with this compound must be considered hazardous chemical waste.
-
Solid Waste: This category includes, but is not limited to:
-
Unused or expired lyophilized this compound powder
-
Contaminated consumables:
-
Pipette tips
-
Gloves and other PPE
-
Weighing boats and paper
-
Microfuge tubes and other plasticware
-
-
-
Liquid Waste: This includes:
-
Unused or expired this compound stock solutions and dilutions
-
Aqueous buffers and cell culture media containing this compound
-
Solvents used to dissolve or dilute this compound
-
2. Packaging of this compound Waste:
-
Solid Waste:
-
Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Ensure the container is clearly labeled as "Hazardous Waste: this compound" and includes the full chemical name and any known hazard symbols.
-
-
Liquid Waste:
-
Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
The container must be securely capped and clearly labeled as "Hazardous Liquid Waste: this compound" with the solvent system and estimated concentration specified.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
3. Decontamination of Reusable Labware:
For glassware or other reusable items that have been in contact with this compound, a thorough decontamination process is required before they can be returned to general use.
-
Initial Rinse: Rinse the labware three times with a solvent known to solubilize this compound (e.g., DMSO, followed by ethanol). Collect all rinsate as hazardous liquid waste.
-
Soaking: Submerge the labware in a 10% bleach solution or other appropriate disinfectant for at least 30 minutes.
-
Final Wash: Wash with a laboratory-grade detergent and rinse thoroughly with deionized water.
4. Final Disposal:
-
Once the waste containers are full (not exceeding 90% capacity for liquids), seal them securely.
-
Arrange for pickup by your institution's certified hazardous waste disposal service.
-
Complete all required waste disposal manifests and documentation as per your institution's protocol.
III. Quantitative Data Summary for Disposal Planning
For effective logistical planning, the following table summarizes key quantitative parameters for this compound disposal.
| Parameter | Guideline | Rationale |
| Liquid Waste pH Range | 5.5 - 9.0 | To prevent corrosive damage to containers and ensure compatibility with waste disposal facility protocols. |
| Maximum Container Fill | 90% of total volume | To allow for vapor expansion and prevent spills during transport. |
| Decontamination Soak Time | Minimum 30 minutes | To ensure sufficient contact time for effective inactivation of the peptide. |
| Bleach Solution Concentration | 10% (v/v) | An effective concentration for general-purpose disinfection and decontamination of biological molecules. |
IV. Experimental Protocol: Decontamination of this compound-Contaminated Surfaces
This protocol provides a detailed methodology for the decontamination of a laboratory benchtop surface contaminated with a this compound solution.
Materials:
-
Personal Protective Equipment (PPE) as specified above
-
Absorbent pads
-
10% bleach solution
-
70% ethanol
-
Deionized water
-
Hazardous waste container for solid waste
Procedure:
-
Containment: Place absorbent pads over the spill to contain it and prevent spreading.
-
Initial Cleaning: Carefully wipe the area with the absorbent pads, moving from the outside of the spill inward. Dispose of the pads in the hazardous waste container.
-
Decontamination: Liberally apply the 10% bleach solution to the entire affected area. Allow a contact time of at least 15 minutes.
-
Rinsing: Wipe the area with a towel dampened with deionized water to remove the bleach residue. Dispose of the towel in the hazardous waste container.
-
Final Disinfection: Wipe the area with 70% ethanol to ensure complete disinfection. Allow the surface to air dry.
V. Visualization of this compound's Target Pathway and Disposal Workflow
To provide a clearer understanding of the context in which this compound is used and the logical flow of its disposal, the following diagrams have been generated.
Caption: The BRAF-MAPK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for the proper disposal of this compound waste.
By adhering to these rigorous disposal procedures, laboratories can ensure a safe working environment, maintain regulatory compliance, and uphold the highest standards of scientific responsibility. This commitment to safety and meticulous handling of all research materials, from discovery to disposal, is the hallmark of a trusted and preferred research partner.
Personal protective equipment for handling Braftide
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Braftide. The following procedures are based on general safety protocols for handling research-grade peptides due to the limited availability of specific safety data for this compound. It is crucial to supplement this guidance with a risk assessment specific to your laboratory's standard operating procedures.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1] Lyophilized peptides can be volatile, and some may be toxic.[1]
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes or airborne particles of the lyophilized powder. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the peptide. |
| Body Protection | Laboratory coat | Protects clothing and skin from potential contamination. |
| Respiratory | Face mask | Recommended, especially when handling the lyophilized powder, to prevent inhalation of potentially volatile or toxic particles.[1] |
Operational Plan: Handling and Disposal of this compound
This section outlines a step-by-step procedure for the safe handling and disposal of this compound.
1. Pre-Handling Procedures
-
Ventilation: Always handle this compound in a clean and well-ventilated area, such as a chemical fume hood.[1]
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace by laying down absorbent bench paper. Have all necessary equipment (e.g., microspatula, vials, solvent) ready.
-
Peptide Arrival: this compound is typically shipped as a lyophilized powder at ambient temperature.[1] The apparent volume of the powder can vary.[1] Some peptides, particularly short sequences, can be highly hygroscopic and may appear as a gel or be difficult to see.[1]
2. Handling and Experimental Protocol
-
Weighing: If weighing the lyophilized powder, do so in a contained environment to minimize the risk of inhalation or dispersal.
-
Reconstitution: When preparing a solution, add the solvent slowly to the vial containing the this compound powder. Avoid vigorous shaking to prevent denaturation. Gentle vortexing or pipetting up and down is recommended.
-
Storage:
-
Short-term: Lyophilized peptides are stable at room temperature for several days to weeks in their original packaging.[1] They can also be stored at 4°C or colder.[1] Protect from intense light.[1]
-
Long-term: For storage longer than four weeks, it is recommended to store lyophilized peptides at -20°C or -80°C.[1]
-
In Solution: Peptides in solution are less stable than in their lyophilized form.[1] It is advisable to aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
3. Post-Handling and Disposal
-
Decontamination: Clean the work area and any equipment used with an appropriate cleaning agent.
-
Waste Disposal: All materials that have come into contact with this compound, including used gloves, bench paper, and empty vials, should be considered chemical waste.[2] Collect and arrange for disposal in accordance with your institution's and local regulations for chemical waste.[2] Adhered or collected material should be promptly disposed of.[2]
-
Fire Safety: In case of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2]
This compound Handling Workflow
The following diagram illustrates the key steps in the operational workflow for handling this compound, from receiving to disposal.
Caption: Operational workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
